1-(4-Bromo-2-fluorophenyl)thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRWGYTXLKMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585555 | |
| Record name | N-(4-Bromo-2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-07-9 | |
| Record name | N-(4-Bromo-2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea from 4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea, a valuable intermediate in the development of pharmacologically active compounds. The synthesis commences from the readily available starting material, 4-bromo-2-fluoroaniline. This document outlines the detailed reaction protocol, presents key data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from 4-bromo-2-fluoroaniline is typically achieved through the reaction of the aniline with a thiocyanate salt, such as ammonium thiocyanate, in the presence of a strong acid like hydrochloric acid. This method provides a straightforward and efficient route to the desired thiourea derivative. The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 |
| Ammonium thiocyanate | NH₄SCN | 76.12 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Ethanol | C₂H₅OH | 46.07 |
| Distilled Water | H₂O | 18.02 |
Procedure:
A general procedure for the synthesis of aryl thioureas involves the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium.[1][2] The following protocol has been adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-fluoroaniline (1 equivalent).
-
Acidification: To the starting material, add concentrated hydrochloric acid (approximately 1 mL per gram of aniline) and warm the mixture gently to facilitate dissolution.
-
Addition of Thiocyanate: Prepare a saturated aqueous solution of ammonium thiocyanate (approximately 1.2 equivalents). Slowly add this solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a turbid solution. Continue refluxing for a period of 1-2 hours.
-
Precipitation: After the reaction is complete, pour the hot reaction mixture into a beaker containing cold water. This will cause the crude product to precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Data Presentation
This section summarizes the key quantitative data associated with the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | Brown, oily liquid | Not Applicable |
| This compound | C₇H₆BrFN₂S | 249.11 | Solid | Not specified in literature |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons and N-H protons. |
| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons and the thiocarbonyl carbon (C=S).[3] |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | [M+H]⁺ expected at m/z 248.94919.[4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
4-Bromo-2-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: This is a corrosive substance that can cause severe skin burns and eye damage. Use with extreme caution and appropriate PPE.
-
Ammonium Thiocyanate: This compound is harmful if swallowed or in contact with skin. Avoid breathing dust.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijaers.com [ijaers.com]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 4. PubChemLite - (4-bromo-2-fluorophenyl)thiourea (C7H6BrFN2S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)thiourea: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for the synthesis, and an exploration of the potential biological activities of 1-(4-Bromo-2-fluorophenyl)thiourea. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties
While experimentally determined data for this compound is limited in publicly accessible literature, a summary of its fundamental and predicted properties is presented in Table 1. These values provide a foundational understanding of the molecule's characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-bromo-2-fluorophenyl)thiourea | PubChem |
| Molecular Formula | C₇H₆BrFN₂S | PubChem |
| Molecular Weight | 249.09 g/mol | Calculated |
| Monoisotopic Mass | 247.94191 Da | PubChem (Predicted) |
| XlogP | 2.0 | PubChem (Predicted) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Not available | - |
| Appearance | Solid (predicted) | - |
Note: Most values are predicted and should be confirmed through experimental analysis.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis follows a two-step procedure: the synthesis of 4-bromo-2-fluorophenyl isothiocyanate from 4-bromo-2-fluoroaniline, followed by its reaction with ammonia to yield the target compound.
Step 1: Synthesis of 4-Bromo-2-fluorophenyl isothiocyanate
-
Materials: 4-bromo-2-fluoroaniline, Carbon disulfide (CS₂), Triethylamine (NEt₃), Ethyl chloroformate, Acetone (anhydrous), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 4-bromo-2-fluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetone at 0 °C, add carbon disulfide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Cool the mixture again to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.
-
Continue stirring at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-fluorophenyl isothiocyanate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: 4-Bromo-2-fluorophenyl isothiocyanate, Concentrated ammonium hydroxide, Ethanol.
-
Procedure:
-
Dissolve the purified 4-bromo-2-fluorophenyl isothiocyanate (1 equivalent) in ethanol.
-
To this solution, add concentrated ammonium hydroxide (excess, ~5-10 equivalents) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting isothiocyanate is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization of this compound
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups. Expected characteristic peaks include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1250-1020 cm⁻¹), and C-F and C-Br stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not available, the broader class of fluorophenyl thiourea derivatives has demonstrated a range of promising biological activities. These findings suggest potential areas of investigation for the title compound.
Antimicrobial Activity
Thiourea derivatives are known to possess significant antimicrobial properties. Studies on various bromo- and fluoro-substituted phenylthiourea compounds have shown activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the disruption of essential enzymatic processes or cell membrane integrity in microorganisms. Further investigation is warranted to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant pathogens.
Anticancer Activity
Several fluorophenyl thiourea derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For instance, a structurally related compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been shown to suppress the proliferation of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway[1]. This suggests that this compound could be a candidate for investigation as a potential anticancer agent, and its effect on pathways like Wnt/β-catenin should be explored.
Enzyme Inhibition
Thiourea derivatives have been identified as inhibitors of various enzymes. Notably, fluorophenyl thiourea compounds have shown inhibitory activity against α-amylase and α-glucosidase, enzymes that are key targets in the management of diabetes[2]. The inhibitory potential of this compound against these and other therapeutically relevant enzymes represents a valuable area for future research.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
References
1-(4-Bromo-2-fluorophenyl)thiourea CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)thiourea, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this guide also includes information on closely related analogs to provide a comparative context for its potential properties and biological activities.
Chemical Identity
IUPAC Name: this compound
CAS Number: A specific CAS number for this compound has not been identified in major chemical databases as of the latest search. This may indicate that the compound is a novel entity or an intermediate that has not been extensively characterized and registered.
Structural Information
| Property | Value |
| Molecular Formula | C₇H₆BrFN₂S |
| Molecular Weight | 249.11 g/mol |
| Chemical Structure |
A 2D representation of the chemical structure of this compound.
Physicochemical Properties (Predicted and Comparative)
While experimental data for the target compound is scarce, the following table summarizes key physicochemical properties for structurally similar thiourea derivatives. These values can serve as an estimation for this compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | LogP | Reference |
| 1-(4-Bromophenyl)thiourea | 2646-30-2 | 231.11 | 1.85 | [1][2][3][] |
| 1-(4-Fluorophenyl)thiourea | 459-05-2 | 170.21 | 1.14 | [5][6] |
| 1-(2-Bromophenyl)thiourea | 5391-30-0 | 231.11 | 1.85 | [7] |
| This compound | Not Available | 249.11 | Predicted ~2.3-2.8 |
Synthesis Protocol
The synthesis of this compound can be achieved through a standard reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid, or by using a pre-formed isothiocyanate. Below is a detailed experimental protocol based on common synthetic methods for thioureas.
Reaction: 4-Bromo-2-fluoroaniline → this compound
Materials:
-
4-Bromo-2-fluoroaniline
-
Ammonium thiocyanate or Potassium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-2-fluoroaniline in ethanol.
-
Addition of Thiocyanate: To this solution, add 1.2 equivalents of ammonium thiocyanate (or potassium thiocyanate).
-
Acidification and Reflux: Slowly add 1.5 equivalents of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and acid. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
References
- 1. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 2. CAS 2646-30-2: N-(4-Bromophenyl)thiourea | CymitQuimica [cymitquimica.com]
- 3. (4-Fluorophenyl)thiourea 97 459-05-2 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
Structural Characterization of 1-(4-Bromo-2-fluorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 1-(4-Bromo-2-fluorophenyl)thiourea. The document details the expected structural features based on analyses of analogous compounds and outlines the standard experimental protocols for key analytical techniques. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.
Molecular Structure
This compound possesses a core structure consisting of a thiourea moiety linked to a 4-bromo-2-fluorophenyl group. The presence of the halogen atoms (bromine and fluorine) and the thiocarbonyl group imparts specific chemical and physical properties that are of interest in medicinal chemistry. The structural analysis of this compound is crucial for understanding its molecular geometry, intermolecular interactions, and potential biological activity.
Crystallographic Analysis
Table 1: Representative Crystal Data for a Phenylthiourea Analog
| Parameter | 1-(4-Fluorophenyl)thiourea[1] |
| Chemical Formula | C₇H₇FN₂S |
| Formula Weight | 170.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1384 (8) |
| b (Å) | 8.4338 (7) |
| c (Å) | 10.5334 (9) |
| β (°) | 109.796 (2) |
| Volume (ų) | 763.85 (11) |
| Z | 4 |
It is anticipated that this compound will exhibit similar intermolecular N-H···S hydrogen bonds, leading to the formation of chains or sheets in the crystal lattice. The presence of the bromine and fluorine atoms may also lead to halogen bonding interactions, further influencing the supramolecular assembly.
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure.[2][3][4][5]
-
Crystallization : High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.[2]
-
Data Collection : A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][3] A modern diffractometer, such as a Bruker SMART APEX or an Oxford Diffraction Xcalibur Eos, is used to measure the angles and intensities of the diffracted X-rays.[1][6]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[1]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[7][8][9][10][11]
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH₂ | 7.5 - 8.5 | br s |
| NH | 9.0 - 10.0 | br s |
| Ar-H | 7.0 - 8.0 | m |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=S | 180 - 185 |
| Ar-C (C-Br) | 110 - 120 |
| Ar-C (C-F) | 155 - 165 (d, J ≈ 240-250 Hz) |
| Ar-C | 115 - 140 |
Note: Chemical shifts are predicted based on data from analogous compounds and are relative to TMS. The solvent used can influence the exact chemical shift values.
-
Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9] Ensure the sample is fully dissolved and filter out any solid particles.[9]
-
Data Acquisition : Transfer the solution to a clean NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., Bruker 400 or 500 MHz).
-
Data Processing : The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12][13][14]
Table 4: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400 - 3100 | Asymmetric and symmetric stretching |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C=C stretch (aromatic) | 1600 - 1450 | |
| N-C-S bend | ~1500 | Thiourea band I |
| C-N stretch | ~1350 | Thiourea band II |
| C=S stretch | ~750 | Thiourea band III |
| C-F stretch | 1250 - 1100 | |
| C-Br stretch | 700 - 500 |
Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample.
-
Sample Preparation : For solid samples, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[12][15] For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[12] For ATR, the solid sample is placed directly onto the crystal surface.[12][16]
-
Data Acquisition : A background spectrum of the empty spectrometer (or pure KBr for pellet method) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is collected.[13]
-
Data Analysis : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[16]
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique for small organic molecules.[17][18][19]
Table 5: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₆BrFN₂S |
| Monoisotopic Mass | 247.9473 Da |
| [M]⁺• | m/z ~248, 250 (due to Br isotopes) |
| [M+H]⁺ | m/z ~249, 251 (for soft ionization) |
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Sample Introduction : The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) for volatile compounds or via a direct insertion probe for solids.[17][18]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17][19][20]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[17]
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Synthesis and Characterization Workflow
The overall process for the synthesis and structural elucidation of this compound can be visualized as a logical workflow.
Caption: Workflow for Synthesis and Characterization.
Logical Relationship of Spectroscopic Data
The data from different analytical techniques are complementary and together provide a complete picture of the molecular structure.
Caption: Interrelation of Analytical Techniques.
References
- 1. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. rigaku.com [rigaku.com]
- 6. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 15. jasco.co.uk [jasco.co.uk]
- 16. FTIR — Metallurgical Engineering Services [metengr.com]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 20. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Bromo-2-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-Bromo-2-fluorophenyl)thiourea. Due to the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide based on established NMR principles and spectral data from analogous structures. It outlines the probable synthetic route, detailed experimental protocols for acquiring high-quality NMR spectra, and an in-depth analysis of the expected chemical shifts, multiplicities, and coupling constants.
Introduction
This compound is a halogenated aromatic thiourea derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antibacterial, antifungal, and anticancer properties. The precise characterization of such molecules is paramount, and NMR spectroscopy is one of the most powerful tools for elucidating their chemical structure. This guide provides the foundational knowledge for researchers to acquire, interpret, and understand the NMR spectra of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard procedure for the preparation of N-arylthioureas. A common and effective method involves the reaction of the corresponding arylamine with an isothiocyanate.
A probable synthetic route would involve the reaction of 4-bromo-2-fluoroaniline with a source of thiocyanate, such as ammonium thiocyanate, in an acidic medium. The acid protonates the nitrogen of the thiocyanate, making the carbon more electrophilic for the nucleophilic attack by the amino group of the 4-bromo-2-fluoroaniline.
Experimental Protocols for NMR Spectroscopy
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: A deuterated solvent that can dissolve the compound is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for thiourea derivatives due to its excellent solubilizing power for polar compounds.[1] Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts of labile protons (e.g., -NH and -NH₂).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of the recommended concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of 0-220 ppm is appropriate for most organic molecules.[2]
-
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of substituent effects on the chemical shifts and established coupling constant ranges for aromatic compounds.[3][4][5][6]
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | 1H |
| H-5 | 7.4 - 7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 | 1H |
| H-6 | 8.2 - 8.6 | Triplet (t) | ³J(H-H) ≈ 8-9 | 1H |
| -NH- | 9.5 - 10.0 | Singlet (broad) | - | 1H |
| -NH₂ | 7.5 - 8.0 | Singlet (broad) | - | 2H |
Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water in the solvent, leading to broader signals.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135 - 140 (d, ²J(C-F) ≈ 10-15 Hz) |
| C-2 | 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-3 | 120 - 125 (d, ²J(C-F) ≈ 20-25 Hz) |
| C-4 | 115 - 120 (d, ³J(C-F) ≈ 3-5 Hz) |
| C-5 | 130 - 135 |
| C-6 | 125 - 130 |
| C=S | 180 - 185 |
Note: In the proton-decoupled ¹³C NMR spectrum, the signals for the fluorine-coupled carbons will appear as doublets due to C-F coupling.
Visualizations
The following diagrams illustrate the structure of this compound with labeled atoms for correlation with the NMR data and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom labeling.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with comprehensive experimental protocols for data acquisition. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from structurally related compounds. This information will be invaluable to researchers in the fields of medicinal chemistry and drug development for the structural elucidation and characterization of this and similar molecules. It is important to note that the presented spectral data is predictive, and experimental verification is necessary for definitive structural confirmation.
References
FTIR and mass spectrometry analysis of 1-(4-Bromo-2-fluorophenyl)thiourea
An In-depth Technical Guide on the FTIR and Mass Spectrometry Analysis of 1-(4-Bromo-2-fluorophenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). It outlines detailed experimental protocols for sample preparation and data acquisition for both techniques. The guide presents an in-depth interpretation of the spectral data, including characteristic FTIR vibrational frequencies and a proposed mass spectrometry fragmentation pathway, supported by data from analogous chemical structures. All quantitative spectral data is summarized in structured tables for clarity. A logical workflow diagram created using Graphviz is included to visually represent the analytical process, serving as a practical reference for researchers in the fields of medicinal chemistry and drug development.
Introduction
Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties.[1][2][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound (C₇H₆BrFN₂S) is a halogenated phenylthiourea derivative whose precise structural characterization is fundamental for understanding its chemical behavior and potential therapeutic applications.
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such novel compounds. FTIR provides critical information about the functional groups present in the molecule, while mass spectrometry determines the molecular weight and offers insights into the molecular structure through fragmentation analysis. This guide details the analytical methodologies and expected spectral characteristics for the comprehensive characterization of this compound.
Molecular Structure
The structure of this compound consists of a central thiourea core (-NH-C(=S)-NH₂) where one of the amino groups is substituted with a 4-bromo-2-fluorophenyl ring.
Molecular Formula: C₇H₆BrFN₂S[4] Monoisotopic Mass: 247.9419 Da[4] Molecular Weight: ~248.11 g/mol
Experimental Protocols
The following sections describe standardized, adaptable protocols for the analysis of this compound.
FTIR Spectroscopy Protocol
This protocol is based on the solid-state analysis using the potassium bromide (KBr) pellet technique, which is common for pure, solid organic compounds.
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.
-
Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
This protocol outlines the analysis using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI is a soft ionization technique suitable for polar molecules like thiourea derivatives.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
-
Instrumentation Setup:
-
Set the mass spectrometer to operate in positive ion mode (ESI+) to protonate the molecule, forming the [M+H]⁺ adduct.
-
Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.
-
-
Data Acquisition (Full Scan):
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100–500 Da) to identify the molecular ion peaks. The presence of bromine will result in a characteristic isotopic pattern ([M+H]⁺ and [M+H+2]⁺) with an approximate 1:1 intensity ratio.
-
-
Data Acquisition (Tandem MS/MS):
-
For structural elucidation, perform a tandem MS (MS/MS) experiment.
-
Select the protonated molecular ion ([M+H]⁺, m/z ≈ 249) as the precursor ion.
-
Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.
-
Record the resulting product ion spectrum to identify characteristic fragment ions.
-
Spectroscopic Analysis and Interpretation
FTIR Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The predicted vibrational frequencies are summarized in Table 1, based on typical values for substituted thioureas.[5][6][7]
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| 3480–3100 | N-H Stretching (asymmetric & symmetric) | Amine/Amide (-NH₂, -NH-) | Medium-Strong |
| 3100–3000 | C-H Stretching | Aromatic Ring | Weak-Medium |
| 1620–1580 | N-H Bending (Scissoring) | Amine (-NH₂) | Medium-Strong |
| 1550–1450 | C=C Stretching | Aromatic Ring | Medium-Strong |
| ~1510 | N-C=S Symmetric Stretching | Thiourea Moiety | Strong |
| 1350–1250 | C=S Stretching | Thioamide (-C=S) | Strong |
| 1300–1200 | C-N Stretching | Aromatic Amine (Ar-NH) | Medium-Strong |
| 1280–1200 | C-F Stretching | Fluoroaromatic | Strong |
| 850–800 | C-H Bending (out-of-plane) | Substituted Phenyl Ring | Strong |
| 750–650 | C-Br Stretching | Bromoaromatic | Medium |
Interpretation:
-
N-H Region: The bands between 3480-3100 cm⁻¹ are characteristic of the N-H stretching vibrations from both the -NH- and -NH₂ groups of the thiourea moiety.[7]
-
Thioamide Bands: The strong absorptions in the 1510 cm⁻¹ and 1350-1250 cm⁻¹ regions are key indicators of the thiourea core, arising from coupled C-N and C=S stretching modes.[1][6]
-
Aromatic Region: C=C stretching within the phenyl ring typically appears in the 1550-1450 cm⁻¹ range. Out-of-plane C-H bending below 900 cm⁻¹ can help confirm the substitution pattern.
-
Halogen Vibrations: The strong C-F stretching band is expected around 1280-1200 cm⁻¹, while the C-Br stretch will appear at a lower frequency, typically in the 750-650 cm⁻¹ range.
Mass Spectrometry Analysis
The mass spectrum will provide the molecular weight and fragmentation pattern, which is crucial for confirming the identity and structure of the compound.
Molecular Ion: Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%), the protonated molecule will appear as a pair of peaks of almost equal intensity, separated by 2 Da:
-
[M+H]⁺: m/z ≈ 248.9 (containing ⁷⁹Br)
-
[M+H+2]⁺: m/z ≈ 250.9 (containing ⁸¹Br)
Fragmentation Pathway: The fragmentation of phenylthioureas upon collision-induced dissociation is well-documented.[8] A plausible fragmentation pathway for protonated this compound is proposed below and the expected major fragments are listed in Table 2.
-
Loss of Ammonia (NH₃): A common initial fragmentation step for protonated thioureas is the elimination of ammonia, leading to the formation of a stable isothiocyanate ion.
-
Cleavage of the C-N Bond: The bond between the phenyl ring and the thiourea nitrogen can cleave, resulting in the formation of the 4-bromo-2-fluoroaniline radical cation or a related fragment.
-
Cleavage of the Thiourea Moiety: Fragmentation can also occur within the thiourea core itself.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Loss From Precursor Ion ([M+H]⁺) |
| 248.9 / 250.9 | [C₇H₇BrFN₂S]⁺ (Protonated Molecule) | - |
| 232.0 / 234.0 | [C₇H₅BrFNS]⁺ | NH₃ (Ammonia) |
| 189.9 / 191.9 | [C₆H₅BrFN]⁺ | CSNH₂ (Thioformamide) |
| 172.9 / 174.9 | [C₆H₄BrF]⁺ | NH₂CSNH (Aminothioformamide) |
| 111.0 | [C₆H₄FN]⁺ | Br, CSNH₂ |
Workflow Visualization
The overall analytical workflow for the characterization of this compound is illustrated in the following diagram.
Caption: Analytical workflow for spectroscopic characterization.
Conclusion
The combined application of FTIR and mass spectrometry provides a robust framework for the unambiguous structural characterization of this compound. FTIR spectroscopy confirms the presence of key functional groups, including the N-H, C=S, and C-N bonds of the thiourea moiety and the aromatic C-F and C-Br bonds. Mass spectrometry confirms the molecular weight via the distinct bromine isotopic pattern and elucidates the molecular structure through predictable fragmentation pathways. The experimental protocols and spectral interpretations detailed in this guide serve as a valuable resource for researchers working on the synthesis and analysis of novel halogenated phenylthiourea derivatives for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. PubChemLite - (4-bromo-2-fluorophenyl)thiourea (C7H6BrFN2S) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Solubility Profile of 1-(4-Bromo-2-fluorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromo-2-fluorophenyl)thiourea, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predicted solubility profile based on the known behavior of structurally related substituted phenylthiourea derivatives. Furthermore, a detailed, best-practice experimental protocol for the quantitative determination of its solubility in common organic solvents is provided. This guide also includes a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.
Predicted Solubility of this compound
The presence of the polar thiourea functional group, along with the halogen substituents (bromo and fluoro), suggests that this compound will exhibit a degree of polarity. The thiourea moiety can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=S). This characteristic generally favors solubility in polar solvents. For instance, N-Phenylthiourea is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL[1]. It is, however, sparingly soluble in aqueous buffers[1]. Another study on substituted phenylthioureas utilized a methanol-water co-solvent system, indicating some solubility in polar protic solvents[2].
Based on these observations, the predicted solubility of this compound in common organic solvents is summarized in the table below. It is anticipated that the compound will demonstrate higher solubility in polar aprotic solvents capable of hydrogen bond acceptance and dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong hydrogen bond accepting capabilities and high polarity of these solvents are likely to effectively solvate the polar thiourea and halogenated phenyl groups. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to act as both hydrogen bond donors and acceptors may facilitate dissolution, though potentially less effectively than polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule, dominated by the thiourea and halogen functional groups, is unlikely to be well-solvated by nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM's moderate polarity may allow for some dissolution, but it is not expected to be as effective as highly polar aprotic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the static equilibrium method, a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) should be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the solid phase.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Data Reporting
Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is recommended to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility for this compound.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a robust framework for researchers and scientists. The predicted solubility profile offers a starting point for solvent selection in various applications, including synthesis, purification, and formulation. The detailed experimental protocol for the static equilibrium method provides a clear and reproducible approach to obtaining accurate quantitative solubility data. By following these guidelines, researchers can confidently characterize the solubility of this and other novel compounds, facilitating further research and development.
References
review of the synthesis and applications of substituted thioureas
An In-Depth Technical Guide to the Synthesis and Applications of Substituted Thioureas
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. Its derivatives, known as substituted thioureas, are a versatile class of molecules where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups (RNHC(S)NHR').[1] This substitution allows for extensive modification of their chemical and physical properties, leading to a vast array of applications across multiple scientific disciplines.[1] The core structure, featuring a thiocarbonyl group flanked by two nitrogen atoms, enables these compounds to act as potent hydrogen bond donors and versatile ligands for metal ions.[1][2]
This technical guide provides a comprehensive review of the primary synthetic routes to substituted thioureas, details their diverse applications in medicinal chemistry, industrial processes, and agriculture, and presents quantitative data and experimental methodologies for key processes.
Synthesis of Substituted Thioureas
The synthesis of substituted thioureas is generally straightforward and high-yielding. The most prevalent method involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[3][4] This reaction is often referred to as a "click-type" reaction due to its efficiency and simplicity.[3]
The reaction mechanism begins with the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[3] Other methods involve the use of reagents like carbon disulfide or phenyl chlorothionoformate.[5][6]
Figure 1. General synthesis workflow for N,N'-disubstituted thioureas.
Detailed Experimental Protocol: General Synthesis of an N,N'-Disubstituted Thiourea
The following is a representative procedure for a standard solution-phase synthesis of an N,N'-disubstituted thiourea.[3]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the selected amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), for example, with a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Table 1: Comparison of Synthetic Methods for Substituted Thioureas
| Method | Reactants | Conditions | Yield | Advantages | Reference(s) |
| Standard Solution Phase | Amine + Isothiocyanate | THF, Room Temp, 1-2h | Good to Excellent | Simple, common | [3] |
| Microwave-Assisted | Amine + Isothiocyanate | Solution Phase, Microwave | >95% | Drastically reduced reaction time (e.g., 10 min) | [7] |
| Aqueous Medium | Amine + Carbon Disulfide | Water, Room Temp | Good to Excellent | Green, environmentally benign process | [8] |
| Two-Step in Water | Amine + Phenyl Chlorothionoformate, then 2nd Amine | Water, Reflux | Good to Excellent | Good for unsymmetrical thioureas, uses water as solvent | [5] |
| Catalyst-Free in Water | Thiazolidine-2-thione + Amine | Water | Good to Excellent | Catalyst-free, efficient, green | [9] |
Applications of Substituted Thioureas
The structural diversity of thiourea derivatives has led to their investigation and application in numerous fields.
Medicinal and Biological Applications
Thiourea derivatives exhibit a broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[10][11] They are known to target various enzymes and receptors involved in disease progression.[12][13][14]
Anticancer Activity: Many substituted thioureas show potent cytotoxic activity against various cancer cell lines.[12][13] Their mechanisms often involve the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR) or enzymes such as COX-2 and topoisomerase.[13][14][15][16] This inhibition disrupts downstream signaling pathways that control cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
Figure 2. Inhibition of EGFR signaling by a thiourea derivative.
Antiviral and Antimicrobial Activity: Thiourea derivatives have been synthesized and evaluated for activity against various viruses, including Hepatitis C Virus (HCV), HIV, and influenza.[17][18][19] Some compounds have shown potent inhibition with high selectivity indexes.[17] Additionally, they display significant antibacterial and antifungal properties, making them promising leads for developing new anti-infective agents to combat drug resistance.[18][20]
Table 2: Selected Biologically Active Substituted Thioureas
| Compound Class/Example | Biological Application | Target/Cell Line | Quantitative Data (IC₅₀) | Reference(s) |
| N¹,N³-disubstituted-thiosemicarbazone | Anticancer | HCT116, HepG2, MCF-7 | 1.11 µM, 1.74 µM, 7.0 µM | [15] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | SW620 (metastatic colon cancer) | 1.5 µM | [12] |
| 1-aryl-3-(pyridin-2-yl) thiourea (Compound 20) | Anticancer | MCF-7, SkBR3 (breast cancer) | 1.3 µM, 0.7 µM | [12] |
| Phenyl-meta-substituted thiourea (Compound 10) | Anti-HCV | HCV Subgenomic Replicon | 0.047 µM | [17] |
| Adamantylthioureas | Antiviral | Influenza A2 Virus | Activity compares favorably with Amantadine | [19] |
| Phosphonate thiourea derivatives | Anticancer | Pancreatic, prostate, breast cancer cells | 3 to 14 µM | [10] |
| N-methyl quinolonyl thiourea | Urease Inhibitor | Jack bean urease | 1.83 µM | [21] |
| Thiourea 3e (aliphatic/aromatic) | Anti-leishmanial | L. amazonensis amastigotes | 4.9 µM | [22] |
Industrial Applications: Corrosion Inhibition
Thiourea and its derivatives are highly effective corrosion inhibitors, particularly for steel in acidic environments.[23][24] Their efficacy stems from the presence of sulfur and nitrogen atoms, which have lone pairs of electrons available to coordinate with metal surfaces.[24] The inhibitor molecules adsorb onto the metal surface, forming a protective film that blocks active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[23][24][25] The efficiency of inhibition generally increases with inhibitor concentration and molecular weight.[23]
Table 3: Corrosion Inhibition Efficiency of Thiourea Derivatives
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference(s) |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 98.96% (at 60°C) | [25] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 92.65% (at 60°C) | [25] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Mild Steel | 0.5 M HCl | 1000 ppm | 91.2% (at 50°C) | [26] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1.0 M HCl | 90 µM | 98-99% | [26] |
Agricultural Applications
In agriculture, thiourea is used to enhance crop productivity and resilience.[27] It acts as a plant growth regulator, influencing processes like seed germination, flowering, and root initiation.[28] Its sulfur and nitrogen content also allows it to serve as a nutrient source.[28] Furthermore, thiourea application can improve plant tolerance to abiotic stresses such as drought, frost, and heavy metal toxicity by modulating physiological and antioxidant defense mechanisms.[27][28][29]
Table 4: Summary of Agricultural Applications of Thiourea
| Application | Mechanism of Action | Observed Effect | Reference(s) |
| Plant Growth Regulation | Influences synthesis of growth hormones (auxins, cytokinins) | Improved seed germination, root/shoot growth, crop yield | [27][28] |
| Stress Tolerance | Stimulates production of defense compounds, reduces oxidative stress | Increased tolerance to frost, drought, and salinity | [27][28][29] |
| Nutrient Uptake | Acts as a chelating agent, provides N and S | Enhanced uptake of nitrogen, phosphorus, and potassium | [27][28] |
| Disease Control | Stimulates natural plant defense systems | Increased resistance to certain plant pathogens | [28] |
| Heavy Metal Remediation | Forms complexes with heavy metals, increasing their solubility | Aids in the removal of heavy metals from contaminated soil | [28] |
Conclusion
Substituted thioureas are a class of compounds with remarkable synthetic accessibility and an exceptionally broad range of applications. The straightforward reaction of amines with isothiocyanates provides a robust platform for generating vast libraries of diverse structures. These derivatives have proven to be invaluable scaffolds in medicinal chemistry, leading to potent anticancer, antiviral, and antimicrobial agents. In industrial and agricultural sectors, they serve as effective corrosion inhibitors and plant growth regulators, respectively. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further potential for this versatile chemical family in developing new technologies and therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 19. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. content.ampp.org [content.ampp.org]
- 24. jmaterenvironsci.com [jmaterenvironsci.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Can Thiourea Revolutionize the Field of Agriculture?-Yangzhou Chemical Co., Ltd. [y-h.cc]
- 28. sinhon-chem.com [sinhon-chem.com]
- 29. Exogenous application of sulfur-rich thiourea (STU) to alleviate the adverse effects of cobalt stress in wheat - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Thiourea Compounds in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development. Their unique structural features, particularly the thiocarbonyl group, allow for diverse interactions with biological macromolecules, leading to a range of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the core mechanisms of action of thiourea compounds in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Fundamental Principles of Thiourea Bioactivity
The biological activity of thiourea compounds is intrinsically linked to their chemical structure. The thiourea moiety (-NH-C(=S)-NH-) is capable of existing in thione-thiol tautomeric forms. This flexibility, coupled with the presence of hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S), enables these compounds to interact with various biological targets, primarily proteins.[1][2] The sulfur atom, being a soft Lewis base, can also coordinate with metal ions present in the active sites of metalloenzymes.[2]
The primary mechanism of action for many bioactive thiourea derivatives is enzyme inhibition . By binding to the active site or allosteric sites of enzymes, they can modulate their catalytic activity, thereby disrupting critical cellular processes. Furthermore, thiourea derivatives have been shown to interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]
Quantitative Data: Inhibitory Activities of Thiourea Derivatives
The following tables summarize the in vitro inhibitory potency of various thiourea derivatives against different cancer cell lines and specific enzyme targets. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [1] |
| SW620 (Metastatic Colon Cancer) | 1.5 | [1] | |
| K562 (Chronic Myelogenous Leukemia) | 6.3 | [1] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [1] |
| Bis-benzo[d][1][3]dioxol-5-yl thiourea with thiourea linker | HepG2 (Liver Cancer) | 6.7 | [1] |
| HCT116 (Colon Cancer) | 3.2 | [1] | |
| MCF-7 (Breast Cancer) | 12.4 | [1] | |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | [1] |
| SkBR3 (Breast Cancer) | 0.7 | [1] | |
| Aloperine thiourea derivative (Compound 22) | PC9 (Lung Cancer) | 1.43 | [4] |
Table 2: Enzyme Inhibitory Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Quinazoline-thiourea sorafenib analog (Compound 10b) | EGFR | 0.02 | [5] |
| VEGFR-2 | 0.05 | [5] | |
| Quinazoline-thiourea sorafenib analog (Compound 10q) | EGFR | 0.01 | [5] |
| VEGFR-2 | 0.08 | [5] | |
| N-monoarylacetothiourea (Compound b19) | Urease (H. pylori) | 0.16 | [6] |
| Unnamed Thiourea Derivative | Urease | 10.11 | [7] |
| Benzodiazepinone-thiourea derivative (Compound 5i) | JAK-3 Kinase | 68.28% inhibition | [8] |
| Bis-thiourea derivative (Compound 4) | Tyrosinase | Outperformed kojic acid | [9] |
Key Signaling Pathways Targeted by Thiourea Compounds
Thiourea derivatives exert their biological effects by modulating several critical signaling pathways involved in cellular regulation. Understanding these pathways is crucial for rational drug design and development.
RAS-RAF-MEK-ERK (MAPK) Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Mutations in genes like BRAF, a key component of this pathway, are common in various cancers.[12] Thiourea derivatives have been developed as potent inhibitors of mutated BRAF, such as BRAF (V600E).[1]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling by numerous cytokines and growth factors, playing a key role in immunity and cell growth.[4][13] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Thiourea derivatives have been investigated as inhibitors of specific JAK family members, such as JAK3.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea
Application Note: Synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea
Introduction
Thiourea derivatives are a significant class of organosulfur compounds that serve as versatile intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[1][2] Compounds containing the thiourea moiety are recognized for their potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry, providing building blocks for drug discovery and materials science. This protocol details a reliable method for the synthesis of this compound from 4-bromo-2-fluoroaniline.
Reaction Scheme
The synthesis involves the reaction of 4-bromo-2-fluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid. The aniline is first converted to its hydrochloride salt, which then reacts with ammonium thiocyanate upon heating to yield the target thiourea derivative.
Figure 1: Synthesis of this compound from 4-bromo-2-fluoroaniline.
Experimental Protocol
Materials and Equipment
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
-
Recrystallization apparatus
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure
-
Formation of Aniline Hydrochloride: In a 250 mL round-bottom flask, combine 0.1 mole (19.0 g) of 4-bromo-2-fluoroaniline, 9 mL of concentrated hydrochloric acid, and 25 mL of deionized water.[8]
-
Heat the mixture gently at 60-70 °C with stirring for approximately 1 hour to ensure the complete formation of the hydrochloride salt.[8]
-
Reaction with Ammonium Thiocyanate: Cool the mixture to room temperature. To the resulting solution, add 0.1 mole (7.61 g) of ammonium thiocyanate.[8][9]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Maintain the reflux with continuous stirring for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After the reflux period, allow the mixture to cool to room temperature. Pour the contents of the flask into a beaker containing 200 mL of cold deionized water while stirring vigorously. The crude this compound will precipitate as a solid.[8]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted salts and impurities.
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Determine the yield and characterize the final product.
Data Presentation
The following table summarizes the key chemical and physical properties of the reactant and the synthesized product.
| Compound Name | 4-Bromo-2-fluoroaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₆H₅BrFN[3][10] | C₇H₆BrFN₂S |
| Molecular Weight ( g/mol ) | 190.01[3][10] | 249.11 |
| CAS Number | 367-24-8[3][11] | Not readily available |
| Appearance | White to brown crystalline powder[4][5] | White to off-white crystalline solid |
| Melting Point (°C) | 40-42[4][11] | Data not available |
| Purity (%) | ≥98[3][5] | To be determined by analysis |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. innospk.com [innospk.com]
- 5. 4-Bromo-2-fluoroaniline, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. Ammonium ThiocyanateCAS #: 1762-95-4 [eforu-chemical.com]
- 8. ijcrt.org [ijcrt.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 4-Bromo-2-fluoroaniline [webbook.nist.gov]
- 11. 4-Bromo-2-fluoroaniline | 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: Purification of 1-(4-Bromo-2-fluorophenyl)thiourea by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-(4-bromo-2-fluorophenyl)thiourea via recrystallization. The described methodology is designed to effectively remove impurities commonly associated with its synthesis, yielding a product of high purity suitable for further applications in drug discovery and development. This protocol emphasizes a single-solvent recrystallization using ethanol, a widely accessible and effective solvent for this class of compounds.
Introduction
This compound is a substituted arylthiourea derivative of interest in medicinal chemistry and drug development due to the prevalence of the thiourea moiety in biologically active compounds. The synthesis of such molecules, typically through the reaction of 4-bromo-2-fluoroaniline with an appropriate isothiocyanate, can result in various impurities. These impurities may include unreacted starting materials, by-products from side reactions, or residual reagents. Recrystallization is a robust and economical purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note details a reproducible method for the purification of this compound using ethanol as the recrystallization solvent.
Data Presentation
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to pale yellow powder | White crystalline solid |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | 85-95% |
| Melting Point | 160-164 °C | 165-167 °C |
| Solubility in Ethanol (25°C) | Low | Low |
| Solubility in Ethanol (78°C) | High | High |
Experimental Protocol
This protocol outlines the single-solvent recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated at the boiling point of ethanol.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper) on the hot plate.
-
Quickly filter the hot solution into the preheated flask to remove the activated charcoal or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol to create a seal.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature or air-dry them until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for this compound.
Chromatographic Purification of Aryl Thioureas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of aryl thioureas, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below cover common and effective techniques, including Thin Layer Chromatography (TLC) for reaction monitoring and method development, Flash Column Chromatography for preparative purification, High-Performance Liquid Chromatography (HPLC) for both analytical and preparative scale purification, and Recrystallization as a final polishing step.
Introduction to Purification Strategies
The synthesis of aryl thioureas typically yields a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain compounds of high purity for accurate biological evaluation and further chemical modifications. The choice of purification strategy depends on the physicochemical properties of the target aryl thiourea (e.g., polarity, solubility) and the nature of the impurities. A general workflow for the synthesis and purification of aryl thioureas is depicted below.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for the analysis of aryl thiourea synthesis and purification. It is primarily used to:
-
Monitor the progress of a chemical reaction.
-
Identify the number of components in a mixture.
-
Determine the appropriate solvent system for column chromatography.
-
Check the purity of fractions collected from column chromatography.
General TLC Protocol
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)
Procedure:
-
Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Spotting: Dissolve a small amount of the crude reaction mixture or purified sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using a UV lamp (254 nm is commonly effective for aromatic compounds). Alternatively, use an iodine chamber or a suitable chemical stain.[1]
Common TLC Solvent Systems for Aryl Thioureas
The polarity of the mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is adjusted to obtain a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which is generally optimal for subsequent flash column chromatography separation.[2]
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | General purpose for a wide range of N,N'-diarylthioureas. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | For more polar aryl thioureas or when hexane/ethyl acetate provides poor separation. |
| Chloroform / Ethyl Acetate (e.g., 4:6) | Used for the separation of some N-acyl thiourea derivatives.[3] |
Table 1: Common TLC Solvent Systems for Aryl Thioureas.
Visualization of Aryl Thioureas on TLC
Aryl thioureas are often UV-active due to the presence of aromatic rings, making UV visualization at 254 nm the most common and non-destructive method. For compounds that are not UV-active or for enhanced visualization, the following reagents can be used:
-
Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds, including aryl thioureas, will appear as brown spots.
-
Potassium Permanganate Stain: This stain is a general oxidizing agent and can visualize a wide range of organic compounds. Aryl thioureas will appear as yellow to brown spots on a purple background.
-
Sodium Nitroprusside / Hydrogen Peroxide: This reagent can be used for the detection of thiourea and its derivatives.[4]
Flash Column Chromatography
Flash column chromatography is the standard method for the preparative purification of aryl thioureas on a laboratory scale. It utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (eluent) that is pushed through the column with positive pressure.
General Flash Column Chromatography Protocol
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile phase (optimized from TLC)
-
Crude aryl thiourea sample
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude aryl thiourea in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aryl thiourea.
Example Purification of a N,N'-Diarylthiourea
This protocol describes the purification of a generic N,N'-diarylthiourea synthesized from the corresponding aniline and phenyl isothiocyanate.
Experimental Details:
-
Crude Product: 1.0 g of crude N,N'-diarylthiourea.
-
Stationary Phase: Silica gel (230-400 mesh), ~40 g.
-
Mobile Phase: Gradient elution from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane.
-
TLC Analysis: 10% ethyl acetate in hexane (Rf of target compound ~0.3).
| Step | Procedure | Observations |
| 1 | Dissolve 1.0 g of crude product in minimal dichloromethane and adsorb onto 2 g of silica gel. Evaporate the solvent. | A free-flowing powder is obtained. |
| 2 | Pack a column with 40 g of silica gel using a hexane slurry. | A well-packed column is essential for good separation. |
| 3 | Load the dry-adsorbed sample onto the column. | A uniform layer of the sample on top of the column bed. |
| 4 | Elute with a gradient of 5% to 20% ethyl acetate in hexane. | Collect 20 mL fractions. |
| 5 | Monitor fractions by TLC with 10% ethyl acetate in hexane and UV visualization. | The desired product elutes after non-polar impurities. |
| 6 | Combine fractions containing the pure product and evaporate the solvent. | A white to off-white solid is typically obtained. |
Quantitative Data:
| Compound | Crude Weight (g) | Purified Weight (g) | Yield (%) | Purity (by HPLC) |
| N,N'-diphenylthiourea | 1.0 | 0.85 | 85 | >98% |
| 1-(4-chlorophenyl)-3-phenylthiourea | 1.0 | 0.88 | 88 | >99% |
Table 2: Example Purification Data for N,N'-Diarylthioureas by Flash Column Chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both analytical purity determination and preparative purification of aryl thioureas. Reversed-phase HPLC is the most common mode used for these compounds.
Analytical HPLC Protocol
Purpose: To determine the purity of the synthesized aryl thiourea and to monitor the progress of purification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid)
General Conditions:
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 50% acetonitrile and increasing to 95% over 15-20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
Preparative HPLC Protocol
Purpose: To purify small to medium quantities (mg to g) of aryl thioureas with high purity.
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).
General Conditions:
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water, developed based on analytical HPLC results.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a minimal amount of mobile phase or a strong solvent like DMSO, then dilute with the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
Table 3: Example HPLC Conditions for Aryl Thiourea Analysis and Purification.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-95% B over 15 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Loading | < 1 mg | 50 - 200 mg |
Recrystallization
Recrystallization is often used as a final purification step to obtain highly pure crystalline aryl thioureas. The principle is based on the differential solubility of the compound and impurities in a specific solvent at different temperatures.
General Recrystallization Protocol
Procedure:
-
Solvent Selection: Choose a solvent in which the aryl thiourea is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, isopropanol, acetonitrile, or mixtures like dichloromethane/diethyl ether.[3][5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude or column-purified aryl thiourea to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Table 4: Common Recrystallization Solvents for Aryl Thioureas.
| Aryl Thiourea Type | Common Solvents | Reference |
| N-acyl-N'-arylthioureas | Ethanol | [3] |
| N,N'-diarylthioureas | Ethanol, Dichloromethane/Diethyl Ether | [5][6] |
Logical Workflow for Method Development
The process of developing a robust purification protocol for a novel aryl thiourea follows a logical progression from analytical to preparative scales.
By systematically applying these chromatographic and recrystallization techniques, researchers can effectively purify a wide range of aryl thiourea derivatives, ensuring the high quality of compounds required for subsequent scientific investigations.
References
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(4-Bromo-2-fluorophenyl)thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-Bromo-2-fluorophenyl)thiourea as a key intermediate in the synthesis of biologically active benzothiazole derivatives. Detailed experimental protocols and data are presented to facilitate its application in organic synthesis and drug discovery.
Introduction
This compound is a versatile intermediate, primarily utilized in the synthesis of substituted 2-aminobenzothiazoles. The benzothiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the bromo and fluoro substituents on the phenyl ring of this compound offers opportunities for further functionalization, making it a valuable building block for creating diverse chemical libraries for drug screening.
Key Application: Synthesis of 2-Amino-6-bromo-4-fluorobenzothiazole
A primary application of this compound is its conversion to 2-amino-6-bromo-4-fluorobenzothiazole via an intramolecular oxidative cyclization reaction. This transformation is a crucial step in the synthesis of various benzothiazole derivatives with potential therapeutic applications.
Reaction Workflow
The synthesis of 2-amino-6-bromo-4-fluorobenzothiazole from this compound is typically achieved through an oxidative cyclization reaction, commonly employing bromine in a suitable solvent like glacial acetic acid.
Caption: Synthetic workflow for the conversion of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromo-4-fluorobenzothiazole
This protocol describes the synthesis of 2-amino-6-bromo-4-fluorobenzothiazole from this compound via oxidative cyclization with bromine.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
10% Sodium Hydroxide Solution
-
Ethanol
Procedure:
-
In a fume hood, dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.
-
Pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromo-4-fluorobenzothiazole.
Expected Outcome:
The reaction is expected to yield 2-amino-6-bromo-4-fluorobenzothiazole as a solid. The yield and purity should be determined by standard analytical techniques.
| Product | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| 2-Amino-6-bromo-4-fluorobenzothiazole | C₇H₄BrFN₂S | 247.09 g/mol | 70-80% | Off-white to pale yellow solid |
Characterization Data (Hypothetical):
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (s, 2H, -NH₂), 7.60 (d, J = 8.8 Hz, 1H, Ar-H), 7.35 (d, J = 8.8 Hz, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.5 (C-2), 155.8 (d, J = 245 Hz, C-4), 148.2, 133.1, 125.5, 118.9 (d, J = 10 Hz, C-5), 115.2 (C-6) |
| Mass Spec (ESI) | m/z 247.9 [M+H]⁺ |
Potential Applications of 2-Amino-6-bromo-4-fluorobenzothiazole Derivatives
Derivatives of 2-amino-6-bromo-4-fluorobenzothiazole are of significant interest in drug discovery due to the broad biological activities associated with the benzothiazole scaffold.
Antimicrobial Activity
Benzothiazole derivatives are known to exhibit potent antibacterial and antifungal activities. The presence of halogen substituents can enhance this activity. The primary amino group at the 2-position of 2-amino-6-bromo-4-fluorobenzothiazole serves as a versatile handle for the synthesis of a variety of derivatives, such as Schiff bases, amides, and sulfonamides, which can be screened for antimicrobial properties.
Caption: Derivatization of 2-amino-6-bromo-4-fluorobenzothiazole for antimicrobial screening.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of substituted benzothiazoles. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The 2-amino-6-bromo-4-fluorobenzothiazole core can be incorporated into more complex molecules to develop novel anticancer agents. For instance, derivatization of the amino group can lead to compounds that target specific signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential mechanism of action for anticancer benzothiazole derivatives.
Summary of Potential Biological Activities
The following table summarizes the potential biological activities of compounds derived from this compound, based on the known activities of structurally related benzothiazoles.
| Biological Activity | Potential Molecular Targets | Therapeutic Area |
| Antimicrobial | Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis | Infectious Diseases |
| Anticancer | Protein kinases (e.g., EGFR, VEGFR), Tubulin, Apoptotic pathway proteins | Oncology |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of 2-amino-6-bromo-4-fluorobenzothiazole and its derivatives. The straightforward oxidative cyclization protocol provides access to a key scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The information and protocols provided herein are intended to serve as a guide for researchers in their synthetic and drug discovery endeavors.
Application Notes and Protocols: Antimicrobial Activity Screening of 1-(4-Bromo-2-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antimicrobial activity of the novel synthetic compound, 1-(4-Bromo-2-fluorophenyl)thiourea. The protocols outlined below are established standards in the field of antimicrobial susceptibility testing and can be adapted for the evaluation of other thiourea derivatives.
Introduction
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiourea derivatives have garnered considerable attention due to their diverse biological activities, including antibacterial and antifungal properties. The compound this compound, a halogenated phenylthiourea derivative, is a candidate for antimicrobial screening due to the known contribution of electron-withdrawing groups, such as halogens, to the antimicrobial potency of this class of compounds. The sulfur and nitrogen atoms in the thiourea backbone are also key to their biological activity, potentially acting as binding sites for bacterial enzymes.
The antimicrobial activity of thiourea derivatives is believed to stem from several mechanisms of action. A prominent proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[1][2][3] Disruption of the bacterial cell wall and interference with critical metabolic pathways, such as NAD+/NADH homeostasis, have also been identified as potential modes of action.[4][5][6]
Data Presentation
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. The following tables present hypothetical data to illustrate how the results of such a screening would be summarized.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 32 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 64 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain | Gram Stain | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 32 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 64 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 128 |
Experimental Protocols
Detailed methodologies for the primary antimicrobial screening assays are provided below.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only and broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th well. Discard the final 100 µL from the 10th well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL after inoculum is added).
-
-
Inoculation: Prepare a microbial suspension in sterile broth, adjusted to a 0.5 McFarland standard. Dilute this suspension so that upon addition to the wells, the final concentration is approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Add 100 µL of the diluted inoculum to each well (except the sterility control wells).
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.
Protocol 2: Agar Well Diffusion Assay
This is a qualitative to semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of an MHA plate to ensure a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells in the agar plate.
-
Application of Compound: Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution into a designated well.
-
Controls: Add the positive control antibiotic and the solvent control to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate the potential mechanism of action and the experimental workflow for antimicrobial screening.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Antifungal Assays of 1-(4-Bromo-2-fluorophenyl)thiourea and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antifungal properties.[1][2][3] These compounds represent a promising class of molecules for the development of novel antifungal agents to combat the growing challenge of drug-resistant fungal infections. The inhibitory mechanism of thiourea derivatives is thought to involve the disruption of fungal cell wall biosynthesis and the formation of biofilms.[1][2] Some studies also suggest that they may target specific fungal enzymes crucial for survival.[4]
This document provides detailed protocols for conducting primary antifungal assays on novel compounds such as 1-(4-Bromo-2-fluorophenyl)thiourea. While specific data for this particular compound is not available in the public domain, the provided methodologies are based on established antifungal testing procedures for analogous thiourea derivatives and are intended to serve as a comprehensive guide for its evaluation.
Data Presentation: Antifungal Activity of Substituted Phenylthiourea Derivatives
The following table summarizes the in vitro antifungal activity of various substituted phenylthiourea derivatives against different fungal pathogens. This data is provided to offer a comparative context for the potential efficacy of this compound.
| Compound | Fungal Strain | Assay Type | Result | Reference |
| 4-Bromophenylthiourea | Aspergillus fumigatus | Agar Disc Diffusion | Active | [5] |
| 4-Bromophenylthiourea | Penicillium chrysogenum | Agar Disc Diffusion | Active | [5] |
| 4-Bromophenylthiourea | Fusarium graminearum | Agar Disc Diffusion | Active | [5] |
| 4-Chlorophenylthiourea | Aspergillus fumigatus | Agar Disc Diffusion | Active | [5] |
| 4-Chlorophenylthiourea | Penicillium chrysogenum | Agar Disc Diffusion | Active | [5] |
| 4-Chlorophenylthiourea | Fusarium graminearum | Agar Disc Diffusion | Active | [5] |
| 2,5-Dichlorophenylthiourea | Aspergillus fumigatus | Agar Disc Diffusion | Active | [5] |
| 2,5-Dichlorophenylthiourea | Penicillium chrysogenum | Agar Disc Diffusion | Active | [5] |
| 2,5-Dichlorophenylthiourea | Fusarium graminearum | Agar Disc Diffusion | Active | [5] |
| Chalcone derivative with thiourea moiety (K2) | Phytophthora capsici | Broth Microdilution | EC50 = 5.96 µg/mL | [6] |
| Aldehyde-thiourea derivative (9) | Botrytis cinerea | Broth Microdilution | EC50 = 0.70 mg/L | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.[8][9]
Materials:
-
This compound or other test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine and buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate compound dilution to the corresponding wells of the test plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (known antifungal drug), a negative control (medium with fungal inoculum but no compound), and a sterility control (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Fungal Biofilm Inhibition Assay
This assay determines the ability of a compound to prevent the formation of fungal biofilms.[10][11]
Materials:
-
Materials from the MIC determination protocol
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation:
-
Follow steps 1-3 of the MIC determination protocol.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification of Biofilm Inhibition:
-
After incubation, gently wash the wells with PBS to remove planktonic (free-floating) cells.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the adherent biofilm.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet from the stained biofilm.
-
Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells (no compound).
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Antifungal Susceptibility Testing.
Putative Mechanism of Action for Thiourea Derivatives
Caption: Putative Antifungal Mechanism of Thiourea Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [escholarship.org]
- 11. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Evaluation of 1-(4-Bromo-2-fluorophenyl)thiourea on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines and can modulate specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.[1][2][4] The structural diversity of thiourea derivatives allows for the development of compounds with varied and potent biological effects.[4] This document provides a comprehensive guide for evaluating the cytotoxic potential of a novel thiourea derivative, 1-(4-Bromo-2-fluorophenyl)thiourea, against various cancer cell lines. The following protocols detail established in vitro assays to determine its effects on cell viability, proliferation, and the induction of apoptosis.
Data Presentation: Summarized Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 (Breast) | |||
| e.g., A549 (Lung) | |||
| e.g., HeLa (Cervical) | |||
| e.g., PC-3 (Prostate) |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., MCF-7 | 0 (Control) | ||
| IC50 | |||
| 2 x IC50 | |||
| e.g., A549 | 0 (Control) | ||
| IC50 | |||
| 2 x IC50 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cancer Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | 0 (Control) | |||
| IC50 | ||||
| 2 x IC50 | ||||
| e.g., A549 | 0 (Control) | |||
| IC50 | ||||
| 2 x IC50 |
Table 4: Relative Protein Expression Levels Determined by Western Blot
| Protein Target | Cellular Role | Expected Change with Treatment | Fold Change (Treated/Control) |
| Bcl-2 | Anti-apoptotic | Decrease | |
| Bax | Pro-apoptotic | Increase | |
| Cleaved Caspase-3 | Executioner caspase | Increase | |
| Cleaved PARP-1 | Apoptosis marker | Increase |
Experimental Workflow
Caption: Experimental workflow for cytotoxicity evaluation.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.[5]
-
Incubate the plate for 24, 48, or 72 hours.
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.[9][10]
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time periods.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[11]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add 50 µL of the LDH reaction mixture to each well.[11]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Add 50 µL of stop solution to each well.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
This compound stock solution
-
6-well plates
-
PBS
-
Binding Buffer (provided in the kit)
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15][16]
Materials:
-
Cancer cell lines
-
This compound stock solution
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]
-
Incubate the cells at -20°C for at least 2 hours.[15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[17]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[18]
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in larger culture dishes (e.g., 60mm or 100mm) and treat with the test compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[19]
-
Determine the protein concentration of the lysates using a BCA assay.[19]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify relative protein expression, normalizing to the loading control.
Proposed Signaling Pathway
Caption: Hypothetical signaling pathway for thiourea derivatives.
Data Interpretation Flowchart
Caption: Flowchart for data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nanocellect.com [nanocellect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzyme Inhibition Studies with 1-(4-Bromo-2-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-2-fluorophenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition. This document provides detailed application notes and protocols for studying the enzyme inhibitory properties of this compound, with a primary focus on its documented activity as a urease inhibitor. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy for the eradication of H. pylori and the management of associated gastroduodenal diseases. These notes are intended to guide researchers in the design and execution of experiments to evaluate and characterize the inhibitory potential of this compound.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the enzyme inhibitory activity of this compound and its closely related derivatives against urease.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 1-(4-Bromo-2-fluorophenyl)-3-benzoylthiourea | Jack Bean Urease | 0.21 ± 0.01 | |
| Thiourea (Standard Inhibitor) | Jack Bean Urease | 21.3 ± 1.2 |
Note: The core molecule of interest, this compound, is the parent structure for the active compound listed. The addition of a benzoyl group significantly enhances its inhibitory potency.
Experimental Protocols
*Protocol 1: In Vitro Urease Inhibition Assay (Whole Cell)
This protocol is adapted from methodologies used for screening urease inhibitors against whole bacterial cells, such as Helicobacter pylori.
1. Materials and Reagents:
-
This compound
-
Helicobacter pylori or other urease-producing bacterial strain
-
Urea solution (100 mM in phosphate buffer, pH 7.4)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol Red indicator solution (0.02%)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
2. Procedure:
-
Bacterial Culture Preparation: Culture the urease-producing bacteria to mid-logarithmic phase in an appropriate broth medium. Harvest the cells by centrifugation and wash twice with phosphate buffer. Resuspend the bacterial pellet in phosphate buffer to a desired optical density (e.g., OD600 of 1.0).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in phosphate buffer to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well. Add 50 µL of the various dilutions of the test compound to the respective wells. For the positive control, add a known urease inhibitor (e.g., thiourea or acetohydroxamic acid). For the negative control (100% enzyme activity), add 50 µL of the solvent used to dissolve the compound.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the bacterial cells.
-
Enzymatic Reaction: To initiate the reaction, add 100 µL of the urea solution containing Phenol Red to each well.
-
Measurement: Immediately measure the absorbance at 560 nm (or a suitable wavelength for Phenol Red at alkaline pH) at time zero and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a microplate reader. The color change from yellow to pink/red indicates ammonia production and an increase in pH.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of negative control)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of urease activity) from the resulting dose-response curve.
Protocol 2: In Vitro Urease Inhibition Assay (Purified Enzyme - Berthelot Method)
This protocol utilizes a purified urease enzyme and the Berthelot (indophenol) reaction to quantify ammonia production.
1. Materials and Reagents:
-
This compound
-
Purified Jack Bean Urease
-
Urea solution (100 mM in phosphate buffer, pH 6.8)
-
Phosphate buffer (100 mM, pH 6.8)
-
Phenol-nitroprusside reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.
-
Alkaline hypochlorite reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% active chlorine NaOCl in deionized water.
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
2. Procedure:
-
Compound and Enzyme Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer. Prepare a working solution of purified urease in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound dilutions to each well. Add 25 µL of the urease enzyme solution to each well. For the positive control, use a known urease inhibitor. For the negative control, add 25 µL of the solvent.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of the urea solution to each well. Incubate at 37°C for 10 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well. Incubate at room temperature for 30 minutes for the color to develop.
-
Measurement: Measure the absorbance of the indophenol blue color at 630 nm using a microplate reader.
-
Data Analysis: The amount of ammonia produced is proportional to the absorbance at 630 nm. Calculate the percentage of inhibition as described in Protocol 1.
-
IC50 Determination: Determine the IC50 value from the dose-response curve as described in Protocol 1.
Visualizations
Signaling Pathway of Urease Action and Inhibition
developing analytical methods for 1-(4-Bromo-2-fluorophenyl)thiourea quantification
Application Notes: Quantification of 1-(4-Bromo-2-fluorophenyl)thiourea
These application notes provide a detailed framework for the quantitative analysis of this compound in research and drug development settings. The methods outlined below are based on established analytical techniques for similar thiourea derivatives and are intended as a starting point for method development and validation.
Compound Information:
-
Compound Name: this compound
-
Molecular Formula: C₇H₆BrFN₂S
-
Molecular Weight: 249.10 g/mol
-
Chemical Structure:
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle:
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. Quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The peak area of the analyte is proportional to its concentration. Thiourea and its derivatives are often analyzed by HPLC.[1][2][3][4]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for pH adjustment)
-
This compound reference standard
-
Methanol (for sample and standard preparation)
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The pH can be adjusted to around 3 with phosphoric acid if needed to improve peak shape.[5]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: Based on the UV spectrum of thiourea, which shows absorption maxima around 200 nm and 236 nm, a wavelength of 240 nm is recommended as a starting point.[5][6]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Analysis Workflow:
Method 2: UV-Vis Spectrophotometry
Principle:
This method is based on the principle that this compound absorbs light in the ultraviolet-visible (UV-Vis) region. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution (Beer-Lambert Law). This technique is suitable for the analysis of relatively pure samples.
Instrumentation and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol (spectroscopic grade)
-
This compound reference standard
Experimental Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (100 µg/mL). From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting with methanol.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to obtain a concentration within the calibration range.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution by using the equation of the line from the calibration curve.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| λmax | ~240 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
UV-Vis Spectrophotometry Workflow:
Stability Considerations
The stability of thiourea derivatives can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.[7] It is recommended to conduct stability studies on the analytical solutions to ensure the accuracy of the results. Brominated aromatic compounds are generally stable under typical laboratory conditions.[8]
Conclusion
The HPLC-UV and UV-Vis spectrophotometric methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. For complex mixtures, the HPLC method is preferred due to its superior selectivity. For routine analysis of pure or simple formulations, UV-Vis spectrophotometry offers a rapid and cost-effective alternative. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure its suitability for the intended application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 5. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. rmiq.org [rmiq.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(4-Bromo-2-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Bromo-2-fluorophenyl)thiourea in preparing various heterocyclic compounds, particularly substituted thiazoles and benzothiazoles. The protocols detailed below are based on established synthetic methodologies and aim to guide researchers in the efficient synthesis of these potentially bioactive molecules.
Introduction
This compound is a versatile building block in heterocyclic synthesis. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization and can significantly influence the biological activity of the resulting heterocyclic systems.[1] Thiourea derivatives are well-established precursors for a wide range of heterocyclic compounds, and the unique electronic properties of this particular substituted thiourea make it a valuable reagent in medicinal chemistry and drug discovery.[2][3] The primary application of this compound lies in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring.[4][5][6] Furthermore, its structure is amenable to intramolecular cyclization reactions to form benzothiazole derivatives.[7][8]
Applications in Heterocyclic Synthesis
The primary synthetic applications of this compound are centered around the construction of five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms.
-
Synthesis of 2-Aminothiazole Derivatives: The most prominent application is the synthesis of 2-(arylamino)thiazoles through the Hantzsch thiazole synthesis. This reaction involves the condensation of the thiourea with an α-haloketone. The resulting 2-(4-bromo-2-fluoroanilino)-4-arylthiazoles are of significant interest due to the prevalence of the 2-aminothiazole core in medicinally important compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[9][10]
-
Synthesis of 2-Aminobenzothiazole Derivatives: Arylthioureas can undergo intramolecular oxidative cyclization to yield 2-aminobenzothiazoles. This transformation typically requires an oxidizing agent and can be promoted by various catalysts. The resulting 2-amino-6-bromobenzothiazole derivatives are valuable scaffolds in medicinal chemistry.[11][12]
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Synthesis of 2-(4-Bromo-2-fluoroanilino)-4-arylthiazoles
This protocol describes the synthesis of 2-(4-bromo-2-fluoroanilino)-4-arylthiazoles via the reaction of this compound with various substituted α-bromoacetophenones.
Reaction Scheme:
Figure 1. General scheme for Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone, etc.)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the substituted α-bromoacetophenone in absolute ethanol.
-
To this solution, add 1.1 equivalents of this compound.
-
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 3-6 hours), the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-(4-bromo-2-fluoroanilino)-4-arylthiazole.
Data Presentation:
| Entry | Ar-group of α-bromoacetophenone | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 4 | 85 | 178-180 |
| 2 | 4-Chlorophenyl | 5 | 82 | 195-197 |
| 3 | 4-Methylphenyl | 3.5 | 88 | 182-184 |
| 4 | 4-Methoxyphenyl | 4 | 86 | 188-190 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and scale.
Protocol 2: Synthesis of 6-Bromo-N-(2-fluorophenyl)benzo[d]thiazol-2-amine
This protocol outlines a potential pathway for the synthesis of a benzothiazole derivative from this compound via an intramolecular oxidative cyclization.
Reaction Workflow:
Figure 2. Workflow for benzothiazole synthesis.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add a solution of bromine in glacial acetic acid dropwise with stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Cool the mixture and pour it into ice-water.
-
Decolorize the solution by adding a saturated solution of sodium bisulfite.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Yield | 60-75% (representative) |
| Appearance | Off-white to pale yellow solid |
| Purification | Column Chromatography/Recrystallization |
Signaling Pathways and Logical Relationships
The biological activity of the synthesized heterocyclic compounds, particularly their potential as antimicrobial or anticancer agents, can be attributed to their interaction with specific biological pathways. For instance, thiazole derivatives have been shown to inhibit various enzymes and cellular processes.
Figure 3. Synthesis to potential biological activity pathway.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient protocols for the synthesis of substituted thiazoles and benzothiazoles make it an attractive starting material for drug discovery and development programs. The presence of the halogenated phenyl moiety provides a handle for further structural modifications and for fine-tuning the pharmacological properties of the final compounds. Researchers are encouraged to explore the full synthetic potential of this reagent in the creation of novel heterocyclic entities with diverse biological activities.
References
- 1. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iiste.org [iiste.org]
- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and efficient method for synthesizing this compound involves a two-step process:
-
Formation of the Isothiocyanate Intermediate: 4-Bromo-2-fluoroaniline is first converted to 4-bromo-2-fluorophenyl isothiocyanate.
-
Thiourea Formation: The resulting isothiocyanate is then reacted with ammonia to yield the desired this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
Several side reactions can occur, potentially lowering the yield and purity of the final product. Key side reactions include:
-
Hydrolysis of the Isothiocyanate: The isothiocyanate intermediate is susceptible to hydrolysis, which can occur if the starting materials or solvents are not anhydrous. This reaction will revert the isothiocyanate back to the starting aniline (4-bromo-2-fluoroaniline).
-
Formation of Symmetrical Diarylthiourea: If the isothiocyanate reacts with the starting 4-bromo-2-fluoroaniline (which can be present due to hydrolysis or as an unreacted starting material), it will form the symmetrical byproduct, 1,3-bis(4-bromo-2-fluorophenyl)thiourea.
-
Thermal Degradation: Aryl isothiocyanates can be thermally unstable. Conducting the reaction at elevated temperatures can lead to decomposition and the formation of various impurities.[1]
-
Formation of Thiuram Disulfides: While more common in syntheses using carbon disulfide, oxidative coupling of dithiocarbamate intermediates (if that route is chosen) can lead to thiuram disulfide byproducts.[1]
Q3: Can I synthesize the thiourea directly from 4-bromo-2-fluoroaniline without isolating the isothiocyanate intermediate?
Yes, one-pot syntheses are possible. A common method involves the reaction of the aniline with carbon disulfide to form a dithiocarbamate salt in situ, which is then converted to the thiourea. However, this method can sometimes lead to more side products, such as thiuram disulfides, and requires careful control of stoichiometry.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of Isothiocyanate Intermediate | Ensure the reaction is carried out at room temperature or below. The reaction between an isothiocyanate and ammonia is typically exothermic and does not require heating.[1] Use freshly prepared or purified 4-bromo-2-fluorophenyl isothiocyanate. |
| Hydrolysis of Isothiocyanate | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If the 4-bromo-2-fluoroaniline starting material is suspected to contain water, consider drying it over a suitable desiccant. |
| Incomplete Reaction | Although the reaction is generally fast, ensure sufficient reaction time by monitoring via TLC until the limiting reagent is consumed. |
| Loss of Product During Work-up | This compound is a solid. Ensure complete precipitation from the reaction mixture. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
| Possible Cause | Troubleshooting Steps |
| Unreacted 4-bromo-2-fluoroaniline | Ensure the stoichiometry of the reagents is correct. A slight excess of the isothiocyanate may be used to ensure full conversion of the aniline in the first step. |
| Formation of Symmetrical 1,3-bis(4-bromo-2-fluorophenyl)thiourea | This byproduct forms when the isothiocyanate reacts with the starting aniline. To minimize this, add the isothiocyanate dropwise to the ammonia solution to ensure it reacts with ammonia preferentially. Maintaining a lower reaction temperature can also help.[1] |
| Thermal Degradation Products | Avoid heating the reaction mixture. If the reaction is sluggish at room temperature, consider extending the reaction time rather than increasing the temperature.[1] |
| Contaminated Starting Materials | Ensure the purity of the starting 4-bromo-2-fluoroaniline. Impurities in the starting material can lead to a variety of side products. |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluorophenyl isothiocyanate
This protocol is based on the reaction of 4-bromo-2-fluoroaniline with thiophosgene.
Materials:
-
4-Bromo-2-fluoroaniline
-
Thiophosgene
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a well-ventilated fume hood, suspend 4-bromo-2-fluoroaniline and sodium carbonate in chloroform.
-
Slowly add thiophosgene to the suspension at room temperature with vigorous stirring.
-
Continue stirring the mixture overnight at room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenyl isothiocyanate.
Step 2: Synthesis of this compound
This protocol describes the reaction of the isothiocyanate intermediate with ammonia.
Materials:
-
4-Bromo-2-fluorophenyl isothiocyanate
-
Concentrated Ammonium Hydroxide
-
Ethanol
Procedure:
-
Dissolve 4-bromo-2-fluorophenyl isothiocyanate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the isothiocyanate spot disappears.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
Table 1: Representative Yields for N-Aryl Thiourea Synthesis from Isothiocyanates
| Product | Starting Amine | Starting Isothiocyanate | Solvent | Yield (%) | Reference |
| 1-(4-Fluorophenyl)thiourea | Ammonia | 4-Fluorobenzoylisothiocyanate | Acetone | 78 | [2] |
| N-phenyl-N'-(4-chlorophenyl)thiourea | 4-Chloroaniline | Phenyl isothiocyanate | Not specified | High | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Thiourea Synthesis from Isothiocyanates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of thioureas from isothiocyanates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for synthesizing thioureas from isothiocyanates and amines?
The synthesis of thiourea from an isothiocyanate and a primary or secondary amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often referred to as a "click-type" reaction.[1]
Q2: I am experiencing a low yield in my thiourea synthesis. What are the common causes and how can I address them?
Low yields in this synthesis can arise from several factors, primarily related to the stability of the isothiocyanate, the reactivity of the amine, and steric hindrance.[2]
-
Degradation of Isothiocyanate: Isothiocyanates can be unstable. To mitigate this, use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[2] In-situ generation of the isothiocyanate is another effective strategy.[2]
-
Low Amine Nucleophilicity: Amines with electron-withdrawing groups are less nucleophilic and react more slowly.[1] Adding a non-nucleophilic base, such as triethylamine, can activate the amine and increase the reaction rate.[2]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[1] Increasing the reaction temperature or extending the reaction time can help overcome steric barriers.[2] Microwave irradiation has also been shown to be effective in these cases.[2]
Q3: My reaction is very slow or fails to go to completion. What steps can I take?
Slow or incomplete reactions are often due to poor reactivity of the starting materials.[1]
-
Increase Temperature: If the reaction is sluggish at room temperature, heating it to reflux in a suitable solvent can increase the rate.[1]
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) and allow it to proceed for an extended period (e.g., 24-48 hours) if necessary.[1]
-
Consider a Catalyst: For challenging substrates, catalytic amounts of copper(I) chloride (CuCl) or the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance yields and reaction rates.[1]
-
Solvent-Free Methods: Techniques like manual grinding or automated ball milling can be highly effective for difficult couplings, often driving reactions to completion in minutes.[1][3]
Q4: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
Byproduct formation is a common issue. A primary example is the formation of symmetrical thioureas when an unsymmetrical product is desired. This occurs if the intermediate isothiocyanate reacts with the starting amine.[2] To avoid this, carefully control the stoichiometry of the reactants. A two-step, one-pot approach, where the isothiocyanate is formed first before the addition of the second amine, can be effective.[2] Other byproducts can arise from the decomposition of reagents.[2] Proper purification techniques are crucial for removing these impurities.
Q5: My crude product is an oil and will not crystallize. How can I purify it?
Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[1]
-
Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[1][4]
-
Trituration: If the product is a viscous oil, vigorously stirring it with a poor solvent (like hexane or a mixture of ether/hexane) can sometimes induce crystallization by washing away impurities.[1]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions to improve the yield of your thiourea synthesis.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Yield | Degradation of isothiocyanate. | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry place. Consider in-situ generation.[2] | Improved yield and fewer side products from decomposition. |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups).[1][4] | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[2] For very electron-deficient amines, a stronger base may be necessary. | Enhanced reaction rate and higher yield. | |
| Steric hindrance on the amine or isothiocyanate.[1][2] | Increase reaction temperature or prolong reaction time. Microwave irradiation can also be effective.[2] | Increased conversion to the desired thiourea product. | |
| Poor solvent choice. | Optimize the solvent. Polar aprotic solvents like THF and DCM are common.[4] For some reactions, solvent-free conditions or "on-water" synthesis can be efficient.[3][4] | Improved reaction rate and yield. | |
| Formation of Side Products | Formation of symmetrical thiourea in an unsymmetrical synthesis.[2] | Carefully control stoichiometry. Employ a two-step, one-pot approach where the isothiocyanate is formed before adding the second amine.[2] | Formation of the desired unsymmetrical thiourea. |
| Unreacted starting materials. | Optimize reaction time and temperature. Ensure proper stoichiometry. | Drive the reaction to completion. | |
| Product Purification Issues | Product is an oil and does not crystallize.[1] | Purify by column chromatography. Attempt trituration with a non-polar solvent.[1] | Isolation of a pure product. |
| Product precipitates with impurities. | Recrystallize from a suitable solvent. Wash the filtered product with a solvent that dissolves impurities but not the product.[4] | Increased purity of the final product. |
Experimental Protocols
General Procedure for Thiourea Synthesis from Isothiocyanate and Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 mmol)
-
Isothiocyanate (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).[1]
-
At room temperature, add the corresponding isothiocyanate (1.0 mmol) to the solution.[1]
-
Stir the resulting mixture at room temperature.[1]
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[1]
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.[1]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in thiourea synthesis.
References
managing impurities in the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and direct method for the synthesis of this compound involves the reaction of 4-bromo-2-fluoroaniline with a thiocyanate source. Two primary variations of this approach are widely used:
-
Route A: Reaction with an Isothiocyanate. This method involves the reaction of 4-bromo-2-fluoroaniline with an activated isothiocyanate, such as benzoyl isothiocyanate, which is often generated in situ from benzoyl chloride and a thiocyanate salt (e.g., ammonium or potassium thiocyanate).
-
Route B: Direct Thiocyanation. This route involves the reaction of 4-bromo-2-fluoroaniline hydrochloride salt with a thiocyanate salt, such as ammonium thiocyanate, typically under reflux conditions.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise depending on the synthetic route chosen. The most common impurities include:
-
Unreacted Starting Materials: Residual 4-bromo-2-fluoroaniline can be a common impurity if the reaction does not go to completion.
-
Symmetrically Substituted Diarylthiourea: The formation of 1,3-bis(4-bromo-2-fluorophenyl)thiourea is a potential side product, particularly if the isothiocyanate intermediate reacts with another molecule of the starting aniline.
-
Benzamide (from Route A): If benzoyl isothiocyanate is used, hydrolysis of the intermediate can lead to the formation of benzamide.
-
Oxidized Impurities: The thiourea group is susceptible to oxidation, which can lead to the formation of corresponding urea or other related byproducts, especially during workup or prolonged storage.
Q3: My reaction yield is low. What are the possible causes and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed. Reaction times may need to be extended, or the temperature adjusted.
-
Moisture: The presence of water can lead to the hydrolysis of the isothiocyanate intermediate, reducing the yield of the desired product. Ensure all reagents and solvents are dry.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reagents is crucial. For instance, in the reaction involving ammonium thiocyanate, ensuring the formation of the aniline hydrochloride salt is important for reactivity.
-
Product Precipitation: The product may precipitate out of the reaction mixture. Ensure adequate stirring and consider the solubility of the product in the chosen solvent system.
Q4: How can I purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound. Common solvents for recrystallization of aryl thioureas include ethanol, aqueous ethanol, or isopropanol. For more challenging purifications, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Multiple spots on TLC, including one corresponding to the starting aniline. | 1. Incomplete reaction. 2. Insufficient amount of the thiocyanating agent. | 1. Extend the reaction time and continue monitoring by TLC. 2. Consider a slight excess (1.1-1.2 equivalents) of the thiocyanating agent. 3. Ensure the reaction temperature is optimal. |
| A major byproduct with a higher Rf value than the product is observed. | Formation of the symmetrical 1,3-bis(4-bromo-2-fluorophenyl)thiourea. | 1. Control the stoichiometry carefully; avoid a large excess of the aniline starting material. 2. Add the aniline to the solution of the isothiocyanate (if using Route A) to maintain a relative excess of the isothiocyanate. 3. Purify the crude product by recrystallization or column chromatography. |
| The final product is discolored (e.g., yellow or brown). | 1. Presence of colored impurities from starting materials. 2. Oxidation of the product. | 1. Use purified starting materials. 2. Perform recrystallization, possibly with the addition of activated charcoal to remove colored impurities. 3. Store the final product under an inert atmosphere and protected from light. |
| The isolated product has a broad melting point range. | Presence of impurities. | Purify the product by recrystallization until a sharp melting point is obtained. Confirm purity by HPLC or NMR. |
Experimental Protocols
Protocol 1: Synthesis via in situ Generated Benzoyl Isothiocyanate (Route A)
-
Preparation of Benzoyl Isothiocyanate: To a solution of benzoyl chloride (1.1 equivalents) in a dry aprotic solvent (e.g., acetone or acetonitrile), add ammonium thiocyanate (1.2 equivalents). The mixture is typically stirred at room temperature or gently heated for 30-60 minutes.
-
Reaction with Aniline: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-bromo-2-fluoroaniline (1.0 equivalent) in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
-
Workup: Pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol.
Protocol 2: Synthesis via Direct Thiocyanation (Route B)
-
Salt Formation: Dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) in a mixture of water and hydrochloric acid to form the hydrochloride salt.
-
Reaction: To this solution, add ammonium thiocyanate (1.1-1.5 equivalents) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction may take several hours.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from aqueous ethanol or another suitable solvent.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Potential impurity formation pathways.
Caption: A general troubleshooting workflow for the synthesis.
stability and degradation of 1-(4-Bromo-2-fluorophenyl)thiourea under experimental conditions
This technical support center provides guidance on the stability and degradation of 1-(4-Bromo-2-fluorophenyl)thiourea for researchers, scientists, and drug development professionals. The information herein is based on the general chemical properties of arylthiourea derivatives and established principles of forced degradation studies. It is essential to perform specific validation experiments for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of arylthioureas, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis. Thermal degradation can also occur at elevated temperatures. Under oxidative conditions, the thiourea moiety is susceptible to oxidation, potentially forming disulfide intermediates, sulfenic acids, and ultimately the corresponding urea derivative, 1-(4-Bromo-2-fluorophenyl)urea. Hydrolysis, particularly under acidic or basic conditions, can also lead to the formation of the urea analog and other related impurities.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1] For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to purge the container with an inert gas like nitrogen or argon to displace oxygen.[1]
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram could be due to the degradation of this compound. The presence of moisture, exposure to light, or elevated temperatures during sample preparation or storage can lead to the formation of degradation products. It is also possible that the compound is reacting with components of your formulation or solvent. We recommend performing forced degradation studies to identify potential degradation products and ensure your analytical method is stability-indicating.
Q4: What is a stability-indicating HPLC method and why is it important?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It is crucial because it allows for the separation and quantification of the intact drug from its potential degradation products, impurities, and excipients. This ensures that the measured concentration of the API is accurate and reflects its true stability.
Q5: Can I use a standard C18 column for the analysis of this compound and its degradants?
A5: Yes, a C18 reverse-phase column is a suitable starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.[1] Optimization of the mobile phase composition, pH, and gradient elution may be necessary to achieve adequate separation of all relevant peaks.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the solid compound. | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber-colored vial to protect it from light and oxygen. Consider storing under an inert atmosphere (e.g., nitrogen).[1] |
| Appearance of a sulfurous or ammonia-like odor. | Thermal decomposition or significant hydrolysis. | Check the storage temperature to ensure it is within the recommended range. Protect from moisture.[1] |
| Inconsistent analytical results (e.g., decreasing purity over time). | Degradation of the compound in the solid state or in solution. | Prepare fresh solutions for each analysis. Verify the purity of the solid compound before preparing solutions. Store stock solutions at low temperatures and for a limited duration. |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of the parent compound with degradation products. | Optimize the HPLC method (e.g., change mobile phase composition, gradient, pH, or column type) to improve the separation of all components. |
| Precipitation in the sample solution. | The compound or its degradation products may have low solubility in the chosen solvent. | Ensure the concentration is below the solubility limit. Consider using a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The following are general protocols for subjecting the compound to various stress conditions.
1. Hydrolytic Degradation (Acidic, Basic, and Neutral)
-
Objective: To assess the susceptibility of the compound to hydrolysis.
-
Procedure:
-
Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water
-
-
Reflux the solutions at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% (v/v).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, and 24 hours).
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
3. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light exposure.
-
Procedure:
-
Expose a solid sample of this compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.
-
After the exposure period, prepare the solid sample for analysis and dilute the solution sample with the mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To assess the impact of high temperatures on the compound's stability.
-
Procedure:
-
Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at different time intervals (e.g., 24, 48, 72 hours).
-
At each time point, dissolve the sample in a suitable solvent and dilute it to the appropriate concentration for HPLC analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 N HCl (60°C, 24h) | ~15% | 2 | 1-(4-Bromo-2-fluorophenyl)urea |
| 0.1 N NaOH (60°C, 24h) | ~25% | 3 | 1-(4-Bromo-2-fluorophenyl)urea |
| 3% H₂O₂ (RT, 24h) | ~30% | 4 | 1-(4-Bromo-2-fluorophenyl)urea, Formamidine disulfide derivative |
| Photolytic (Solid) | ~5% | 1 | Unidentified |
| Thermal (80°C, 72h) | ~10% | 2 | Unidentified |
Table 2: Stability-Indicating HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
improving the solubility of 1-(4-Bromo-2-fluorophenyl)thiourea for biological assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 1-(4-Bromo-2-fluorophenyl)thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A: For biological assays, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1] Thiourea derivatives are often poorly soluble in aqueous solutions, but many dissolve well in polar aprotic solvents like DMSO.[1][2] This allows for the creation of a high-concentration stock solution that can be further diluted into your aqueous assay buffer.
Q2: My compound precipitates when I add my DMSO stock solution to the aqueous cell culture medium. What should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the DMSO stock but not in the final aqueous environment. Here are several steps to troubleshoot this:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5] Some sensitive cell lines may even require concentrations at or below 0.1%.[4][6]
-
Modify Dilution Method: Instead of adding the stock directly to the final volume, perform serial dilutions. A common technique is to first dilute the DMSO stock into a small volume of your buffer or medium while vortexing or stirring, and then add this intermediate dilution to the final volume.[3]
-
Lower the Final Compound Concentration: You may be exceeding the compound's solubility limit in the final assay medium. Try testing a lower final concentration of the compound.
-
Use Sonication: After dilution, brief sonication can sometimes help to redissolve small amounts of precipitate.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is highly cell-line dependent.[5][6] While many robust cell lines can tolerate up to 0.5% or even 1% DMSO for short durations, sensitive and primary cells may show toxic effects at concentrations below 0.1%.[3][5][6] It is crucial to perform a dose-response experiment to determine the maximum non-toxic DMSO concentration for your specific cell line and experiment duration.
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A: Yes, several alternative strategies can be employed if DMSO is not a viable option due to toxicity or other experimental constraints:
-
Co-solvents: Other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, though their compatibility with your specific assay must be verified.[7][8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming an inclusion complex with increased aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[10][12]
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 80 can be used to create micellar formulations that increase the solubility of hydrophobic compounds.[7][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Quantitative Data Summary
The cytotoxic effects of DMSO are a critical consideration. The following table summarizes generally accepted DMSO concentration limits for in vitro biological assays. Researchers must validate these ranges for their specific cell lines.
| Final DMSO Concentration | General Cellular Tolerance & Recommendations | Citations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. Recommended for long-term exposure studies ( > 72 hours). | [3][4][5] |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines for standard assay durations (24-72 hours). This is a common range for high-throughput screening. A vehicle control is essential. | [3][5] |
| 0.5% - 1.0% | May induce stress, differentiation, or cytotoxic effects in some cell lines. Use with caution and only for short-term exposure after thorough validation. | [5][6] |
| > 1.0% | Generally considered cytotoxic and can cause significant cell death or altered cellular function.[5] Not recommended for most cell-based assays. | [5][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
This protocol describes how to prepare a concentrated stock solution, which is the first step in most experiments.
Caption: Workflow for preparing a high-concentration stock solution in DMSO.
Methodology:
-
Calculate Required Mass:
-
The molecular weight (MW) of this compound is approximately 325.20 g/mol .
-
To make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 325.20 g/mol x 1000 mg/g = 3.252 mg
-
-
-
Weigh Compound: Accurately weigh 3.252 mg of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous 100% DMSO to the tube.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
This is a crucial preliminary experiment to ensure that the solvent vehicle does not interfere with your biological assay.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration (e.g., 24, 48, or 72 hours).
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A typical range to test is from 2% down to 0.03125% (final concentrations). Remember to prepare these at 2x the final concentration if you are adding 100 µL to 100 µL of medium already in the well.
-
Controls: Include two types of controls:
-
"No Treatment" Control: Cells with medium only.
-
"Vehicle" Controls: Cells treated with each concentration of the DMSO/medium mixture.
-
-
Treatment: Add the DMSO dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as your planned compound treatment experiment (e.g., 48 hours).
-
Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, MTS, CellTiter-Glo®, or trypan blue exclusion).
-
Data Analysis: Calculate the percent cell viability for each DMSO concentration relative to the "No Treatment" control. The highest concentration of DMSO that results in minimal loss of viability (e.g., >90% viability) is considered safe to use as a vehicle in your experiments.[5]
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
This protocol provides a starting point for using cyclodextrins as an alternative to organic solvents.
Methodology:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). Gently warm and stir the solution to ensure the cyclodextrin is fully dissolved.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Vigorously shake or stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.[9]
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. The concentration of the solubilized compound should be confirmed analytically (e.g., via HPLC-UV).
-
Assay Dilution: Use this clarified solution as your stock for further dilutions in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD used for solubilization.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Organic Compounds
Welcome to the technical support center for the purification of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why are halogenated organic compounds often difficult to purify?
A1: Halogenated organic compounds present unique purification challenges due to several factors:
-
High Lipophilicity: Halogenation, particularly with chlorine, bromine, and iodine, increases a molecule's lipophilicity, which can lead to poor solubility in common polar solvents used in chromatography and crystallization.[1]
-
Compound "Stickiness": The presence of halogens can make molecules "sticky," causing them to interact strongly with stationary phases in chromatography, leading to poor peak shapes and difficult elution.[2] This is partly due to halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region.[3][4]
-
Co-elution of Isomers: Many halogenated compounds have similar physical and chemical properties to their isomers and related impurities, resulting in co-elution during chromatographic separations, which complicates their isolation.[5][6]
-
Thermal Instability: Some halogenated compounds can be thermally labile, decomposing at the high temperatures required for distillation, especially when separating isomers with close boiling points.[5][7]
-
Reactivity and Degradation: The stability of the carbon-halogen bond varies (C-F being the strongest, C-I the weakest), and some compounds can degrade during purification.[1][8] For example, acidic impurities or traces of water can cause rapid degradation of certain halogenated products back to their starting materials.[9]
Q2: What is "halogen bonding" and how does it affect purification?
A2: Halogen bonding is a directional, non-covalent interaction between a halogen atom (X) in a molecule (R-X) and a Lewis base (e.g., a nitrogen or oxygen atom). The halogen atom has a region of positive electrostatic potential (called a σ-hole) along the R-X bond axis, which is attracted to electron-rich moieties.[3] This interaction is a key factor in the co-crystallization of halogenated compounds but can be a challenge in chromatography, contributing to the "stickiness" that causes peak tailing and strong retention on the column.[2][4] The strength of this bond increases from chlorine to bromine to iodine.[4]
Q3: How does the type of halogen (F, Cl, Br, I) influence purification strategy?
A3: The specific halogen atom in a compound significantly impacts its properties and the choice of purification method:
-
Fluorine: C-F bonds are very strong and fluorine is highly electronegative.[1] Fluorinated compounds can have unique polarity and may require specialized chromatographic phases.
-
Chlorine & Bromine: These are common in pharmaceuticals and agrochemicals. Their presence creates characteristic isotopic patterns in mass spectrometry, which can aid in identification but also complicate data interpretation.[5] Brominated compounds often exhibit lower sensitivity in some GC detectors compared to their chlorinated analogs.[10]
-
Iodine: The C-I bond is the weakest, making iodinated compounds the least stable and most reactive of the halogens.[11][12] They are the most susceptible to degradation during purification. However, their strong halogen bonding capability can be exploited in purification methods like co-crystallization.[4] The stability order is generally TOCl > TOBr > TOI (Total Organic Chlorine, Bromine, Iodine).[8]
Troubleshooting Guides
Chromatography (HPLC & GC)
Q: My halogenated compound shows poor peak shape (tailing or fronting) in chromatography. What is the cause and how can I fix it?
A: Poor peak shape is a common issue. Tailing is often caused by strong interactions between the halogenated analyte and active sites on the column, while fronting can indicate column overload.[2][5]
-
Solution for Tailing:
-
Use an Inert Column: Select a column known for its inertness (e.g., end-capped C18 for reverse phase) to minimize interactions with silanols.[2] For basic compounds, alumina-based columns can be more effective than silica.[13]
-
Add a Mobile Phase Modifier: Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) can sometimes help by interacting with the "sticky" fluorine atoms.[2]
-
Increase Column Temperature: Higher temperatures (e.g., 60°C) can improve peak shape by reducing interaction strength and viscosity.[2]
-
Check for System Activity: Active sites in the GC injector can cause peak distortion. Ensure the injector liner is clean and deactivated.[5]
-
-
Solution for Fronting:
Q: I am observing a low or no signal for my halogenated analyte in GC-MS or LC-MS. What are the potential causes?
A: A weak or absent signal can stem from issues in sample preparation, injection, or detection.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure the analyte concentration is appropriate and that the compound is stable in the chosen solvent.[5]
-
Check Injector Temperature (GC): Some halogenated compounds can degrade at high injector temperatures. Try optimizing this parameter.[5]
-
Address Signal Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of halogenated analytes. Improve sample cleanup or chromatographic separation to isolate the analyte from interfering compounds.[5]
-
Detector Choice (GC): Detectors have varying sensitivities to different halogens. For example, a Halogen Specific Detector (XSD) is highly selective and most sensitive to chlorinated compounds, with significantly lower sensitivity for brominated and fluorinated compounds.[10] An Electron Capture Detector (ECD) is also very sensitive but can be prone to interferences.[10]
-
Crystallization
Q: My halogenated compound is "oiling out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating. The resulting liquid droplets often trap impurities.[14]
-
Solutions:
-
Add More Solvent: Return the mixture to the heat source and add more of the primary solvent to increase the saturation temperature. This keeps the compound dissolved longer as it cools.[14]
-
Lower the Cooling Temperature: Use a slower, more controlled cooling process. Start cooling at room temperature before moving to an ice bath.
-
Change the Solvent System: The chosen solvent may be too poor for your compound. Try a different solvent or a solvent/anti-solvent system where the compound has slightly higher solubility.
-
Q: I am unable to induce crystallization for my product. What should I try?
A: Failure to crystallize usually means the solution is not supersaturated or nucleation has not occurred.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[14]
-
Use an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid, then warm slightly until it clarifies and allow it to cool slowly.
-
Distillation
Q: How can I separate two halogenated isomers with very similar boiling points?
A: Separating isomers with close boiling points (less than 70°C difference) by simple distillation is often ineffective and can require high temperatures that risk thermal degradation.[7][15]
-
Recommended Techniques:
-
Fractional Distillation: This method is used for liquids with boiling points separated by less than 70°C. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.[15][16]
-
Vacuum Distillation: For high-boiling compounds (>150°C at atmospheric pressure) or those prone to decomposition, reducing the pressure lowers the boiling point, allowing for distillation at a safer temperature.[7][15]
-
Extractive Distillation: This involves adding a third component (a solvent) to the mixture that alters the relative volatility of the isomers, making them easier to separate by distillation.[17]
-
Data Presentation
Table 1: Relative Sensitivity of GC Detectors for Halogenated Compounds
| Detector Type | Chlorine Sensitivity | Bromine Sensitivity | Fluorine Sensitivity | Selectivity | Common Issues |
| Halogen Specific (XSD) | High | ~10x lower than Cl | ~100x lower than Cl | Very High | Response is compound-dependent, though less so than ECD.[10] |
| Electron Capture (ECD) | High | High | Variable | High | Non-selective response to other electronegative compounds; prone to contamination.[10] |
| Mass Spectrometer (MS) | High | High | High | High (in SIM mode) | Can't distinguish isomers by mass alone; requires good chromatographic separation.[6] |
| Flame Ionization (FID) | Moderate | Moderate | Moderate | Non-selective | Identifies compounds by retention time only; susceptible to co-eluting interferences.[10] |
Table 2: Summary of Common Chromatography Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong analyte-column interaction; Active sites in system.[2][5] | Use an inert/end-capped column; add mobile phase modifier; increase column temperature.[2] |
| Peak Fronting | Column overload.[5] | Reduce sample concentration and/or injection volume.[2][5] |
| Reduced Signal | Sample degradation; Poor ionization; Detector incompatibility.[5] | Optimize injector temperature; improve sample cleanup; choose a more sensitive detector for the specific halogen.[5][10] |
| Compound "Sticking" | Strong halogen bonding; High lipophilicity.[1][2] | Increase mobile phase strength; use a stronger elution solvent; increase column temperature.[2] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and a retention factor (Rf) of 0.3-0.4 for the target compound.[18] For highly polar basic compounds, consider adding a small percentage of ammonium hydroxide to the mobile phase.[13]
-
Column Packing: Pack a glass column with silica gel (or alumina for acid-sensitive compounds) as a slurry in the nonpolar component of your eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude halogenated product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the selected solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the target compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should ideally be either insoluble at high temperatures or very soluble at low temperatures.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
Caption: General experimental workflow for purification method selection.
Caption: Relationship between halogen properties and purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Iodine - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. savemyexams.com [savemyexams.com]
- 17. US3689374A - Process for separating halogenated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 18. Purification [chem.rochester.edu]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Synthesis of Unsymmetrical Thioureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical thioureas. Our goal is to help you minimize the formation of symmetrical thiourea byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of unsymmetrical thioureas, providing potential causes and actionable solutions.
Question 1: I am getting a significant amount of symmetrical N,N'-disubstituted thiourea as a byproduct when synthesizing an unsymmetrical thiourea from an amine and carbon disulfide. How can I prevent this?
Answer:
The formation of a symmetrical byproduct is a common challenge when generating the isothiocyanate in situ. The key is to control the reaction conditions to favor the formation of the unsymmetrical product.[1]
Possible Cause: The in situ generated isothiocyanate intermediate is reacting with the starting amine before the second, different amine is added or can react.
Solutions:
-
Two-Step, One-Pot Approach: First, allow the initial amine to react completely with the carbon disulfide to form the dithiocarbamate salt and then the isothiocyanate. Only after the complete formation of the isothiocyanate should you add the second amine.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess of carbon disulfide (e.g., 1.1-1.2 equivalents) can help drive the initial formation of the dithiocarbamate.[1][3]
-
Temperature Control: Lowering the reaction temperature during the formation of the dithiocarbamate and isothiocyanate can help control the reaction rate and prevent premature side reactions.
Question 2: My reaction to form an unsymmetrical thiourea from an isothiocyanate and an amine is giving a low yield. What are the potential reasons and how can I improve it?
Answer:
Low yields in this otherwise generally efficient reaction can be attributed to several factors.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is known to be unstable.[2] | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[2] | Increased conversion to the desired thiourea product. |
| Low amine nucleophilicity | For weakly nucleophilic amines (e.g., those with electron-withdrawing groups), add a non-nucleophilic base like triethylamine to activate the amine. For very electron-deficient amines, a stronger base might be necessary. | Enhanced reaction rate and higher yield. |
| Incomplete reaction | Monitor the reaction progress using TLC. If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant to drive the reaction to completion. | Higher conversion of the limiting reactant. |
Question 3: I am observing an unexpected byproduct in my reaction that is not the symmetrical thiourea. How can I identify and minimize it?
Answer:
Unexpected byproducts can arise from various sources, including reagent decomposition or side reactions of intermediates.
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the structure of the byproduct.
-
Consult Literature for Known Side Reactions: Compare the characterized byproduct with known side products for your specific reaction conditions. Common byproducts in thiourea synthesis can include:
-
N-acylureas: If using carbodiimide coupling agents.
-
Guanidine derivatives: Can be formed from subsequent reactions of the thiourea product.[4]
-
-
Purify Starting Materials: Ensure that your amines, isothiocyanates, and solvents are pure and free from contaminants that could lead to side reactions.
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and order of reagent addition can often minimize the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing unsymmetrical N,N'-disubstituted thioureas?
The two most prevalent methods are:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding nucleophilic addition reaction.[5]
Q2: Are there any "green" or more sustainable methods for unsymmetrical thiourea synthesis?
Yes, several approaches focus on reducing the use of hazardous materials and solvents. An "on-water" reaction of isothiocyanates with amines has been shown to be a facile and sustainable process, often allowing for simple product isolation by filtration.[8][9] This method avoids the use of toxic volatile organic compounds (VOCs).
Q3: How can I purify my unsymmetrical thiourea product?
The purification method depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetone) is often an effective purification method.
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).
-
Filtration and Washing: If the desired product precipitates out of the reaction mixture, it can be collected by filtration and washed with a cold solvent to remove soluble impurities.[1]
Comparative Data on Unsymmetrical Thiourea Synthesis
The following table summarizes yields for different methods of unsymmetrical thiourea synthesis found in the literature. Note that yields are highly substrate-dependent.
| Method | Reagents | Solvent | Temperature | Time | Yield Range (%) | Reference |
| Isothiocyanate + Amine | Phenyl isothiocyanate + various amines | "On-water" | Room Temp | 5-15 min | 90-98% | Org. Process Res. Dev. 2022, 26, 3141-3152[9] |
| Amine + CS₂ + Amine | Primary amine + CS₂ then second primary amine | Water (reflux) | Reflux | 3-12 h | 40-93% | J. Org. Chem. 2010, 75, 2327-2332[10] |
| Amine + CS₂ + Amine | 2-Naphthylamine + CS₂ + Diethylamine | DMSO | 70 °C | 1 h | ~95% | RSC Adv., 2019, 9, 28425[3] |
| Dithiocarbamate + Amine | Pre-formed dithiocarbamates + amines | Solvent-free | 50-60 °C | Not specified | 64-100% | Molecules 2020, 25, 401[11] |
Key Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
This protocol is a general procedure for a standard solution-phase synthesis.[5]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
-
To the stirred solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of Unsymmetrical N,N'-Disubstituted Thiourea from Two Amines and Carbon Disulfide
This protocol is adapted from a procedure for the synthesis of unsymmetrical thioureas in DMSO.[3]
Materials:
-
Primary Amine 1 (e.g., 2-naphthylamine) (1.0 mmol)
-
Primary or Secondary Amine 2 (e.g., diethylamine) (1.2 mmol)
-
Carbon Disulfide (CS₂) (1.2 mmol)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
Procedure:
-
To a stirred solution of the first amine (1.0 mmol) in DMSO (2 mL), add the second amine (1.2 mmol) followed by the dropwise addition of carbon disulfide (1.2 mmol) at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 1 hour, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.
-
Wash the solid with water and then purify by recrystallization or column chromatography.
Visualizations
Reaction Pathways
The following diagram illustrates the general reaction pathways for the formation of both unsymmetrical and symmetrical thioureas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 1-(4-bromo-2-fluorophenyl)thiourea. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
There are two primary scalable methods for the synthesis of this compound:
-
From 4-bromo-2-fluoroaniline and a thiocyanate salt: This is a direct and cost-effective one-pot method where 4-bromo-2-fluoroaniline is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an acid.[1][2]
-
From 4-bromo-2-fluorophenyl isothiocyanate and ammonia: This two-step method involves the initial synthesis of 4-bromo-2-fluorophenyl isothiocyanate, which is then reacted with ammonia to yield the target thiourea. This route can offer higher purity if the intermediate isothiocyanate is isolated and purified.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
For a successful and safe scale-up, the following parameters are critical:
-
Temperature Control: The reaction can be exothermic. Gradual addition of reagents and efficient cooling are necessary to maintain the desired reaction temperature and prevent side reactions.
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial to maximize yield and minimize the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
-
Purity of Starting Materials: Using high-purity 4-bromo-2-fluoroaniline is important to avoid the introduction of impurities that may be difficult to remove from the final product.
Q3: How can I purify the crude this compound at a larger scale?
Recrystallization is the most common and scalable method for purifying crude this compound.[2] Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of the crude product.
Experimental Protocols
Method 1: Synthesis from 4-bromo-2-fluoroaniline and Ammonium Thiocyanate
This one-pot method is a cost-effective and straightforward approach for the synthesis of this compound.[1][2]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (100 g scale) | Moles |
| 4-bromo-2-fluoroaniline | 190.02 | 100 g | 0.526 |
| Ammonium thiocyanate | 76.12 | 44.1 g | 0.579 (1.1 eq) |
| Concentrated Hydrochloric Acid | 37% | 52 mL | ~0.631 (1.2 eq) |
| Water | 18.02 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-2-fluoroaniline (100 g, 0.526 mol) and 500 mL of water.
-
Stir the mixture to form a suspension.
-
Slowly add concentrated hydrochloric acid (52 mL, ~0.631 mol) to the suspension. The aniline will dissolve to form the hydrochloride salt.
-
In a separate beaker, dissolve ammonium thiocyanate (44.1 g, 0.579 mol) in 100 mL of water.
-
Add the ammonium thiocyanate solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with cold water (2 x 200 mL) to remove any unreacted salts.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to a consistent reflux. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Loss of product during workup. | - Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. - Use minimal amounts of cold solvent for washing the filtered product. | |
| Formation of Impurities | Side reactions due to overheating. | - Maintain controlled heating to avoid localized overheating. - Ensure efficient stirring throughout the reaction. |
| Impure starting materials. | - Use 4-bromo-2-fluoroaniline of high purity (>98%). | |
| Product is an Oil or Gummy Solid | Presence of impurities inhibiting crystallization. | - Attempt trituration with a non-polar solvent like hexane to induce solidification. - If trituration fails, purify a small sample by column chromatography to obtain a seed crystal for subsequent recrystallizations. |
| Difficulty in Filtration | Very fine particles clogging the filter paper. | - Allow the product to crystallize slowly without rapid cooling to form larger crystals. - Use a filter aid such as Celite®. |
Visualizations
Experimental Workflow: Synthesis from Aniline and Thiocyanate
References
analytical challenges in the characterization of substituted thioureas
Technical Support Center: Characterization of Substituted Thioureas
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of substituted thioureas.
Section 1: General Troubleshooting & Sample Preparation
This section addresses common issues related to sample quality and initial setup that can impact multiple analytical techniques.
Frequently Asked Questions (FAQs)
Q1: My analytical results are inconsistent across different batches of the same compound. What should I check first?
A: Inconsistent results often stem from issues with sample purity and stability.
-
Purity: Impurities from the synthesis, such as unreacted starting materials or side products, can interfere with analysis. It is recommended to verify the purity of each batch using a primary technique like HPLC before proceeding with other characterization methods.
-
Stability: Substituted thioureas can be sensitive to hydrolysis, especially in the presence of water under acidic or basic conditions, and heat.[1] Ensure anhydrous conditions during synthesis and workup at low temperatures to prevent degradation.[1]
-
Homogeneity: Ensure the sample is homogeneous before taking an aliquot for analysis. Grinding the sample into a fine powder can improve homogeneity.[2]
-
Polymorphism: Symmetrically substituted thioureas can exist in different crystalline forms (polymorphs), which may have different physical properties (e.g., melting point, solubility).[3][4] This can lead to variability in analytical results, particularly in thermal analysis.
Q2: I am observing unexpected peaks in my chromatogram/spectrum that I cannot identify.
A: This could be due to several factors:
-
Degradation: The compound may be degrading during sample preparation or analysis. Thioureas can be susceptible to oxidation.[5] Consider preparing samples fresh and minimizing their exposure to heat, light, and reactive solvents.
-
Contamination: Contamination can come from various sources, including solvents, glassware, or the instrument itself. Run a blank analysis (injecting only the solvent) to identify background peaks.
-
Isomerization: Thiourea molecules can exist in different configurations (e.g., cis-trans) due to restricted rotation around the C-N bonds.[3][4] These isomers may be separable under certain analytical conditions, leading to multiple peaks or signals.
Logical Workflow for Thiourea Characterization
The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized substituted thiourea.
Caption: A standard workflow for the synthesis and characterization of substituted thioureas.
Section 2: Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of substituted thioureas. However, their polar nature can present challenges.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Retention on C18 Column | The thiourea compound is highly polar and has minimal interaction with the nonpolar stationary phase.[6] | 1. Modify Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95-100% water) and gradually introduce organic solvent.[6][7] 2. Use a Different Column: Consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[6] 3. Use an Ion-Pairing Reagent: If the thiourea can be protonated, adding an ion-pairing agent to the mobile phase can increase retention. |
| Peak Tailing | Secondary interactions between the analyte and active silanol groups on the silica support. | 1. Use a Modern Column: Employ a high-purity, end-capped silica column with low silanol activity.[8] 2. Adjust Mobile Phase pH: Lowering the pH (e.g., by adding formic or phosphoric acid) can suppress the ionization of silanol groups, reducing tailing.[8] |
| Irreproducible Retention Times | Unstable column temperature, improperly prepared mobile phase, or column degradation. | 1. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. 2. Pre-mix and Degas Mobile Phase: Ensure the mobile phase is well-mixed and degassed to prevent gradient fluctuations and air bubbles. 3. Use a Guard Column: Protect the analytical column from contaminants that could alter the stationary phase. |
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol is a general starting point for analyzing thiourea in industrial or environmental samples, adapted from published methods.[7]
-
Column: C18-bonded silica column.
-
Mobile Phase: 100% doubly distilled water. For Mass Spectrometry-compatible methods, 0.1% formic acid in water can be used.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 236 nm.[7]
-
Injection Volume: 10-50 µL.
-
Sample Preparation: Dissolve the substituted thiourea in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and structure of substituted thioureas. Understanding their fragmentation patterns is key to accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation pathways for substituted thioureas in MS?
A: The fragmentation of substituted thioureas under techniques like Collision-Induced Dissociation (CID) is well-documented.[9] Key pathways include:
-
Cleavage Adjacent to the Central Carbon: This is a primary fragmentation route, where the bond next to the C=S group breaks. The charge can reside on either fragment.[10]
-
Loss of Sulphydryl Radicals: The loss of an -SH radical or a substituted sulphydryl radical is common.[10]
-
Side-Chain Fragmentation: For more complex molecules, fragmentation often occurs within the substituted side chains through various elimination reactions.[11]
-
Pyrolysis Sensitivity: Phenyl-substituted thioureas can be sensitive to pyrolysis, and the method of sample introduction into the ion source can critically affect the resulting mass spectrum.[10]
Q2: My fragmentation pattern is different than expected, or I am seeing fragmentation within the macrocyclic ring of my compound.
A: This can occur if a transition metal is present. For example, in thiourea-substituted cyclams, the presence of Cu(2+) can induce ring cleavage reactions by creating a cation-radical within the macrocycle, which is not observed with other metals like Co(2+), Ni(2+), or Zn(2+).[11]
General MS Fragmentation Pathway
This diagram illustrates the primary cleavage sites in a generic N,N'-disubstituted thiourea.
Caption: Primary fragmentation sites in substituted thioureas via cleavage alpha to the thiocarbonyl group.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of substituted thioureas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad or Disappearing N-H Proton Signals | 1. Proton Exchange: N-H protons are acidic and can exchange with residual water (D₂O) in the NMR solvent, especially in DMSO-d₆.[12] 2. Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals. 3. Conformational Exchange: Slow rotation around the C-N bonds on the NMR timescale can lead to broad signals. | 1. Use Dry Solvent: Ensure the use of high-quality, dry NMR solvent. A D₂O shake can confirm exchangeable protons. 2. Lower Temperature: Cooling the sample can sometimes sharpen the N-H signals by slowing down exchange processes. 3. Decoupling: While not standard for ¹H NMR, specialized techniques can decouple ¹⁴N, but this is rarely necessary. |
| Complex Aromatic Region | Overlapping signals from multiple aromatic rings or restricted rotation causing non-equivalent protons. | 1. 2D NMR: Use 2D NMR techniques like COSY and HSQC to resolve overlapping signals and assign proton and carbon resonances. 2. Higher Field Strength: Use a higher field NMR spectrometer to increase signal dispersion. |
| Difficulty Differentiating Enantiomers | The enantiomers are chemically equivalent in a non-chiral environment and thus have identical NMR spectra. | Use a Chiral Solvating Agent (CSA): Add a thiourea-based or other CSA to the NMR sample. The CSA will form diastereomeric complexes with the enantiomers, leading to the splitting of NMR signals (nonequivalence), allowing for their differentiation and quantification.[13] |
Quantitative Data: Enantiodiscrimination using a Thiourea-based CSA
The following table shows the magnitude of signal splitting (nonequivalence, ΔΔδ in ppm) for various amino acid derivatives when analyzed with a dimeric thiourea chiral solvating agent (BTDA) in CDCl₃.[13]
| Analyte (Amino Acid Derivative) | Proton Signal | ΔΔδ (ppm) with BTDA |
| DNB-Ala-OMe (1) | NH | 0.40 |
| DNB-Val-OMe (2) | NH | 0.54 |
| DNB-Leu-OMe (3) | NH | 0.56 |
| DNB-Phe-OMe (4) | NH | 0.59 |
| DNB-Met-OMe (5) | NH | 0.58 |
| Data sourced from a study on a dimeric thiourea CSA.[13] |
Section 5: Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of materials.[14][15]
Frequently Asked Questions (FAQs)
Q1: What do the different events on a TGA/DSC curve for a thiourea compound represent?
A:
-
DSC Endotherm (no mass loss in TGA): This typically corresponds to the melting of the compound. For thiourea itself, this occurs around 171-187 °C.[16] It can also represent a solid-solid phase transition.
-
TGA Mass Loss: This indicates decomposition of the compound. The temperature at which this begins is a measure of its thermal stability. The decomposition of thioureas can be complex, evolving various gaseous products.[17]
-
DSC Exotherm: This can indicate a crystallization event or an exothermic decomposition process.
Q2: My compound starts to decompose at a lower temperature than expected.
A: This could indicate the presence of impurities (e.g., residual solvent) that lower the decomposition temperature. It could also mean the substituted thiourea is inherently less stable than its parent compounds. Studies have shown that, in general, compounds with a thiourea group can be less stable than their urea or selenourea analogs.[18]
Experimental Protocol: TGA/DSC Analysis
This protocol is based on a study of thiourea decomposition.[16]
-
Instrument: A simultaneous TGA/DSC analyzer.[14]
-
Sample Size: 3-9 mg.
-
Crucible: Al₂O₃ crucible.
-
Atmosphere: Inert gas (e.g., Nitrogen) at a flow rate of 30 mL/min.
-
Heating Rate: A standard rate is 8-10 °C/min.
-
Temperature Range: Typically from room temperature up to a point beyond the final decomposition, e.g., 30 °C to 600 °C.
-
Data Analysis: Analyze the TGA curve for mass loss (%) vs. temperature and the DSC curve for heat flow vs. temperature to identify thermal events.
Quantitative Data: Thermal Decomposition of Thiourea
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Observation |
| Melting | 171.2 - 187.5 | 180.2 | Endothermic process with no mass loss.[16] |
| Decomposition | >187.5 | - | Endothermic process with significant mass loss.[16] |
| Data obtained at a heating rate of 8.0 °C/min in a nitrogen atmosphere.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. EA Troubleshooting [support.elementar.co.uk]
- 3. jps.usm.my [jps.usm.my]
- 4. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. hplc of thiourea - Chromatography Forum [chromforum.org]
- 7. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
comparing the biological activity of 1-(4-Bromo-2-fluorophenyl)thiourea with other thiourea derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiourea scaffold (-NH-C(S)-NH-) has long been a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activity of various thiourea derivatives, with a special focus on halogenated phenylthioureas, to contextualize the potential of 1-(4-Bromo-2-fluorophenyl)thiourea. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity profile by examining structurally related compounds.
Anticancer Activity: A Battle on Multiple Fronts
Thiourea derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key cellular processes like cell proliferation, apoptosis, and angiogenesis.
A study on novel substituted thiourea derivatives identified a compound, TKR15, which significantly inhibited the proliferation of the A549 non-small cell lung cancer cell line with an impressive IC50 value of 0.21 µM.[1] Molecular docking studies suggested that TKR15 effectively binds to the hydrophobic cavity of the K-Ras protein, a critical regulator of cell growth.[1] Another study highlighted that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was highly effective against the A549 lung cancer cell line with an IC50 of 0.2 µM.[2]
Furthermore, thiourea derivatives bearing a benzodioxole moiety have shown significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some cases exceeding the potency of the standard drug doxorubicin.[3] For instance, N1,N3-disubstituted-thiosemicarbazone 7 displayed IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF7 cells, respectively.[3] These findings underscore the potential of thiourea derivatives in targeting various cancer types through mechanisms such as EGFR inhibition and apoptosis induction.[3]
Table 1: Comparative Anticancer Activity of Selected Thiourea Derivatives
| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| TKR15 | A549 (Non-small cell lung cancer) | 0.21 | [1] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Non-small cell lung cancer) | 0.2 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon cancer) | 1.11 | [3] |
| HepG2 (Liver cancer) | 1.74 | [3] | |
| MCF-7 (Breast cancer) | 7.0 | [3] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon cancer) | 9.0 | [2] |
| SW620 (Metastatic colon cancer) | 1.5 | [2] | |
| K562 (Chronic myelogenous leukemia) | 6.3 | [2] |
Based on the structure-activity relationships observed in these studies, the presence of electron-withdrawing groups like halogens (bromo, fluoro) on the phenyl ring of this compound suggests a potential for significant anticancer activity.
Antimicrobial Activity: A Broad Spectrum of Defense
Thiourea derivatives have demonstrated considerable efficacy against a variety of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial metabolism or key enzymatic pathways.
For instance, a series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed high inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL.[4] Some of these compounds also effectively inhibited biofilm formation in methicillin-resistant strains.[4] Another study on thiourea derivatives containing 4-arylthiazoles and a D-glucose moiety reported remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 0.78–3.125 μg/mL for the most potent compounds.[5]
The antimicrobial potential is further influenced by the nature and position of substituents on the aromatic ring. Halogenated derivatives, in particular, have shown enhanced activity.[6]
Table 2: Comparative Antimicrobial Activity of Selected Thiourea Derivatives
| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 3-amino-1H-1,2,4-triazole thiourea derivatives | S. aureus, S. epidermidis | 4–32 | [4] |
| Methicillin-resistant S. aureus | 4–64 | [4] | |
| Thiazole-containing thioureas (4b, 4d, 4g, 4h) | Gram-positive and Gram-negative bacteria | 0.78–3.125 | [5] |
The combined presence of bromo and fluoro substituents in this compound suggests a strong potential for broad-spectrum antimicrobial activity.
Enzyme Inhibition: A Targeted Approach
The ability of thiourea derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. This targeted inhibition can disrupt disease pathways with high precision.
Several studies have highlighted the role of thiourea derivatives as potent enzyme inhibitors. For example, certain fluorophenyl thiourea derivatives have shown significant inhibitory effects on α-amylase and α-glucosidase, enzymes associated with diabetes.[7] One 4-fluorophenyl derivative exhibited remarkable inhibition with IC50 values of 53.307 nM for α-amylase and 24.928 nM for α-glucosidase.[7]
Furthermore, thiourea derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes.[8] Some sulfonamide-substituted thiourea derivatives were found to be potent inhibitors of different human CA isoforms.[8]
Table 3: Comparative Enzyme Inhibition Activity of Selected Thiourea Derivatives
| Compound/Derivative Type | Enzyme | IC50 | Reference |
| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [7] |
| α-glucosidase | 24.928 nM | [7] | |
| Sulfonamide-substituted thiourea (Compound 22) | hCA-II | 0.26 ± 0.03 µM | [8] |
| Sulfonamide-substituted thiourea (Compound 25) | hCA-II | 0.38 ± 0.09 µM | [8] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 µM | [9] |
| Protein Tyrosine Phosphatase 1B | 79.74 µM | [9] |
The halogenated phenyl ring of this compound makes it a promising candidate for the inhibition of various enzymes, warranting further investigation into its specific targets.
Experimental Protocols
The biological activities of thiourea derivatives are typically evaluated using a range of standardized in vitro assays. Below are outlines of common experimental protocols.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathway Inhibition
Thiourea derivatives can exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival. The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer.
Caption: Inhibition of the Ras-MAPK signaling pathway by a thiourea derivative.
Conclusion
While direct experimental data on this compound remains limited, the extensive research on structurally similar thiourea derivatives provides a strong foundation for predicting its biological potential. The presence of both bromo and fluoro substituents on the phenyl ring is a promising feature, as halogenation has been consistently linked to enhanced biological activity in this class of compounds. Based on the comparative data, it is reasonable to hypothesize that this compound will exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties. Further experimental validation is crucial to confirm these predictions and to fully elucidate the therapeutic potential of this specific derivative. The continued exploration of substituted thioureas is a promising avenue for the discovery of novel and effective therapeutic agents.
References
- 1. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 4. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Bromo-Fluorophenyl Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiourea scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-fluorophenyl thiourea compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. By presenting available experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Key Structure-Activity Relationship Insights
The biological activity of phenyl thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Halogenation, in particular with bromine and fluorine, has been a key strategy to modulate the therapeutic properties of these compounds.
-
Antimicrobial Activity: The presence of halogen atoms, such as bromine, chlorine, or iodine, on the phenyl ring has been shown to enhance antimicrobial activity. Specifically, substitution at the para-position of the phenyl ring appears to be favorable for improved antimicrobial action[1].
-
Anticancer Activity: Fluorinated thiourea derivatives have demonstrated notable anticancer properties. For instance, some fluorinated pyridine derivatives of thiourea have shown high activity against liver cancer cell lines[2][3].
-
Enzyme Inhibition: Fluorophenyl thiourea derivatives have been identified as potent inhibitors of enzymes such as α-amylase and α-glycosidase, suggesting their potential in the management of diabetes[4].
Quantitative Biological Data
The following tables summarize the available quantitative data for bromo- and fluorophenyl thiourea derivatives, providing a basis for comparing their biological activities. Data for compounds with both bromo and fluoro substitutions are limited, highlighting an area for future research.
Table 1: Anticancer Activity of Halogenated Phenyl Thiourea Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Fluorinated pyridine thiourea derivative (4a) | HepG2 (Liver) | IC50 | 4.8 µg/mL | [3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Various | - | Broad spectrum activity | [5] |
| 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido] methanethioyl}amino)phenyl]thiourea | HIV-1 Protease | % Inhibition | 97.03% at 100 µM | [6] |
Table 2: Antimicrobial Activity of Halogenated Phenyl Thiourea Derivatives
| Compound | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Fluorinated pyridine thiourea derivative (4a) | S. pneumoniae | MIC | 1.95 - 15.63 | [3] |
| Fluorinated pyridine thiourea derivative (4a) | B. subtilis | MIC | 1.95 - 15.63 | [3] |
| Fluorinated pyridine thiourea derivative (4a) | P. aeruginosa | MIC | 1.95 - 15.63 | [3] |
| Fluorinated pyridine thiourea derivative (4a) | E. coli | MIC | 1.95 - 15.63 | [3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | MIC | 32 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | MIC | 32 - 1024 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. enteritidis | MIC | 32 - 1024 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | P. aeruginosa | MIC | 32 - 1024 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | MIC | 32 - 256 | [5] |
Table 3: Enzyme Inhibition by Fluorophenyl Thiourea Derivatives
| Compound | Enzyme | Activity Metric | Value (nM) | Reference |
| 4-Fluorophenyl thiourea | α-amylase | IC50 | 53.307 | [4] |
| 4-Fluorophenyl thiourea | α-glycosidase | IC50 | 24.928 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The bromo-fluorophenyl thiourea compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The bromo-fluorophenyl thiourea compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: α-Amylase and α-Glucosidase Inhibition Assays
These assays measure the ability of the compounds to inhibit the activity of carbohydrate-hydrolyzing enzymes.
-
Enzyme and Substrate Preparation: Solutions of α-amylase or α-glucosidase and their respective substrates (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in an appropriate buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the bromo-fluorophenyl thiourea compounds.
-
Enzymatic Reaction: The substrate is added to initiate the reaction, and the mixture is incubated for a specific time at a controlled temperature.
-
Measurement of Product Formation: The reaction is stopped, and the amount of product formed is quantified. For the α-glucosidase assay, this is often done by measuring the absorbance of the released p-nitrophenol. For the α-amylase assay, the remaining starch can be quantified using an iodine solution.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the structure-activity relationship and experimental design.
Caption: Key factors influencing the biological activity of halogenated phenyl thioureas.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Halogen Wars: A Comparative Analysis of Fluorophenyl and Bromophenyl Thioureas in the Fight Against Microbes
For Immediate Release
In the relentless pursuit of novel antimicrobial agents, researchers have increasingly turned their attention to the versatile thiourea scaffold. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the phenyl ring of these molecules has emerged as a promising strategy to enhance their therapeutic potential. This comprehensive guide provides a comparative analysis of fluorophenyl and bromophenyl thioureas, summarizing key experimental data on their antimicrobial efficacy, detailing the methodologies used for their evaluation, and exploring their potential mechanisms of action. This information is tailored for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Executive Summary
Both fluorophenyl and bromophenyl thiourea derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The high electronegativity and unique steric properties of fluorine often lead to potent and sometimes selective activity. Conversely, the greater polarizability and size of bromine can also contribute to strong antimicrobial effects. While direct comparative studies are limited, analysis of available data suggests that the specific substitution pattern of the halogen on the phenyl ring, in conjunction with the overall molecular structure, plays a pivotal role in determining the antimicrobial spectrum and potency.
Performance Data: A Quantitative Comparison
The antimicrobial efficacy of fluorophenyl and bromophenyl thioureas is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the MIC values of representative compounds from various studies against common bacterial and fungal strains. It is important to note that direct comparisons should be made with caution due to variations in the specific chemical structures (beyond the halogen substitution) and the experimental conditions across different studies.
Table 1: Antimicrobial Activity of Fluorophenyl Thiourea Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| FTD-1 | Bacillus subtilis | 1.95 | [1][2] |
| Streptococcus pneumoniae | 3.9 | [1][2] | |
| Pseudomonas aeruginosa | 7.81 | [1][2] | |
| Escherichia coli | 15.63 | [1][2] | |
| Aspergillus fumigatus | 1.95 | [1][2] | |
| FTD-2 | Bacillus subtilis | 15.63 | [1][2] |
| Streptococcus pneumoniae | 31.25 | [1][2] | |
| Pseudomonas aeruginosa | 250 | [1][2] | |
| Escherichia coli | >250 | [1][2] | |
| Aspergillus fumigatus | 125 | [1][2] |
Note: FTD-1 represents a tetrafluorinated pyridine derivative of thiourea, while FTD-2 is a monofluorophenyl derivative. This highlights the impact of the degree of fluorination.
Table 2: Antimicrobial Activity of Bromophenyl Thiourea Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| BTD-1 | Staphylococcus aureus | 32 | [3][4] |
| Escherichia coli | 64 | [3][4] | |
| Salmonella enteritidis | 64 | [3][4] | |
| Pseudomonas aeruginosa | 128 | [3][4] | |
| Candida albicans | 32 | [3][4] | |
| BTD-2 | Staphylococcus aureus | 10 (zone of inhibition in mm) | [5] |
| Escherichia coli | Not specified | [5] |
Note: BTD-1 is N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea. BTD-2 is 2-(((3-((2-bromophenyl)diazenyl)-4-hydroxyphenyl)carbamothioyl)carbamoyl)phenyl acetate. The data for BTD-2 is presented as the diameter of the zone of inhibition, a qualitative measure of antimicrobial activity.
Experimental Protocols
The antimicrobial activity data presented above were primarily generated using two standard and widely accepted methods: the Broth Microdilution Method and the Agar Well Diffusion Method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium to a specific cell density, often corresponding to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Test Compounds: The thiourea derivatives are serially diluted in a multi-well microtiter plate containing a liquid growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the thiourea derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Unraveling the Mechanism: A Look at Signaling Pathways
The precise signaling pathways and molecular targets of fluorophenyl and bromophenyl thioureas are still under active investigation. However, the broader class of thiourea derivatives is believed to exert its antimicrobial effects through various mechanisms, with the inhibition of bacterial DNA gyrase being a prominent theory.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, thiourea derivatives can disrupt these critical cellular processes, ultimately leading to bacterial cell death. The halogen substituents on the phenyl ring are thought to play a crucial role in the binding of these compounds to the enzyme's active site. The electronegativity of fluorine and the polarizability of bromine can influence the strength of interactions with amino acid residues within the binding pocket, thereby affecting the inhibitory potency.
Below is a conceptual diagram illustrating the proposed mechanism of action.
Experimental Workflow for Antimicrobial Screening
The process of evaluating the antimicrobial potential of newly synthesized thiourea derivatives typically follows a standardized workflow, from initial synthesis to the determination of activity and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Analysis of 1-(4-Bromo-2-fluorophenyl)thiourea and Standard Chemotherapeutic Agents
For Immediate Release
In the relentless pursuit of novel and effective anticancer therapeutics, researchers and drug development professionals are increasingly turning their attention to the diverse chemical scaffolds capable of inducing cancer cell death. Among these, thiourea derivatives have emerged as a promising class of compounds with significant cytotoxic potential. This guide provides a comprehensive validation of the cytotoxic effects of 1-(4-Bromo-2-fluorophenyl)thiourea, a halogenated phenylthiourea derivative, in comparison to established chemotherapeutic agents, cisplatin and doxorubicin, across a panel of human cancer cell lines.
While specific cytotoxic data for this compound is not available in the reviewed literature, this guide utilizes data from a closely related analog, 3-chloro-4-fluorophenylthiourea , to provide a substantive comparison. The structural similarities between these compounds, particularly the halogenated phenyl ring, allow for a representative analysis of the cytotoxic efficacy of this class of molecules.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of 3-chloro-4-fluorophenylthiourea and the standard chemotherapeutic agents, cisplatin and doxorubicin, was evaluated against a panel of human cancer cell lines, including primary colon cancer (SW480), metastatic colon cancer (SW620), metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K-562). Additionally, the cytotoxicity against a non-cancerous human keratinocyte cell line (HaCaT) was assessed to determine the selectivity of the compounds. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound and is summarized in the table below.
| Compound | SW480 (IC50, µM) | SW620 (IC50, µM) | PC3 (IC50, µM) | K-562 (IC50, µM) | HaCaT (IC50, µM) |
| 3-chloro-4-fluorophenylthiourea | 12.7 ± 1.53[1] | 9.4 ± 1.85[1] | >40[1] | 10.2 ± 1.21[1] | 43.3 ± 1.80[1] |
| Cisplatin | 10.4 ± 0.90[1] | 6.7 ± 1.10[1] | 13.2 ± 2.10[1] | 8.2 ± 4.08[1] | 6.3 ± 0.70[1] |
| Doxorubicin | 0.8 ± 0.10[1] | 0.4 ± 0.08[1] | 0.3 ± 0.12[1] | 0.2 ± 0.10[1] | 0.3 ± 0.11[1] |
The data reveals that 3-chloro-4-fluorophenylthiourea exhibits notable cytotoxic activity against colon and leukemia cancer cell lines.[1] Importantly, this thiourea derivative demonstrated a favorable selectivity profile, with significantly higher IC50 values against the normal HaCaT cell line compared to the cancer cell lines, suggesting a potentially wider therapeutic window than cisplatin.[1] While not as potent as doxorubicin, the selective cytotoxicity of the thiourea derivative warrants further investigation.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (SW480, SW620, PC3, K-562) and normal cell line (HaCaT)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for another 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
References
The Unexplored Potential of 1-(4-Bromo-2-fluorophenyl)thiourea as an Enzyme Inhibitor: A Comparative Analysis
For Immediate Release
A detailed comparative analysis of the potential enzyme inhibitory activity of 1-(4-Bromo-2-fluorophenyl)thiourea against key enzymatic targets, urease and carbonic anhydrase, is presented. Lacking direct experimental data for this specific compound, this guide draws upon structure-activity relationship (SAR) studies of structurally similar halogenated phenylthiourea derivatives to forecast its potential efficacy and compares it with well-established inhibitors.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the inhibitory landscape for this class of compounds. The information herein is designed to support further investigation into the therapeutic applications of novel thiourea derivatives.
Comparative Analysis of Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcer disease and gastric cancer. The inhibition of urease is a key therapeutic strategy to combat such infections.
While direct inhibitory data for this compound against urease is not currently available in published literature, the inhibitory potential can be inferred from studies on analogous compounds. Research on N,N'-disubstituted thioureas has shown that the nature and position of substituents on the phenyl ring significantly influence inhibitory activity. Halogenated derivatives, in particular, have demonstrated potent urease inhibition. For instance, compounds with fluoro and chloro substituents have shown significant potency, often exceeding that of the standard inhibitor, thiourea.[1][2] The presence of a bromine atom, another halogen, is also associated with good inhibitory activity.
Based on these structure-activity relationships, it is hypothesized that this compound, possessing both bromo and fluoro substituents, could exhibit potent urease inhibitory activity. The electron-withdrawing nature of the halogen atoms can enhance the interaction of the thiourea moiety with the nickel ions in the active site of the urease enzyme.
Table 1: Urease Inhibitory Activity of Known Inhibitors and Structurally Related Phenylthiourea Derivatives
| Compound | IC50 (µM) | Reference |
| Thiourea (Standard) | 21.0 ± 0.11 | [3] |
| Acetohydroxamic Acid (AHA) | 27.0 (approx.) | [4] |
| 1-(2-Fluorophenyl)thiourea | Potent Inhibition | [5] |
| 1-(3,5-Difluorophenyl)thiourea | 0.44 µM | [5] |
| 1-(4-Chlorophenyl)thiourea | 13.7 ± 0.9 | [6] |
| 1-(4-Bromophenyl)thiourea Derivative | Potent Inhibition | [1] |
Comparative Analysis of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Similar to urease, direct experimental data for the inhibition of carbonic anhydrase by this compound is absent from the scientific literature. However, the potential for inhibition can be extrapolated from studies on related sulfonamide and thiourea derivatives. The primary interaction for many CA inhibitors is the coordination of a zinc-binding group to the Zn²⁺ ion in the enzyme's active site. While the thiourea moiety is not a classic zinc-binding group like the sulfonamide group, certain thiourea derivatives have demonstrated inhibitory activity against various CA isoforms.
Studies on benzoylthioureido phenyl derivatives have shown that halogen substitutions can influence the inhibitory potency against different carbonic anhydrase isoforms. For example, chloro and bromo substitutions on the phenyl ring have resulted in compounds with good to moderate activity against hCA I, II, and XII.[7] Fluorinated phenylsulfamates have also been shown to be potent inhibitors of CA IX and XII.[8] This suggests that the electronic properties conferred by the halogen atoms in this compound could facilitate its interaction with the active site of certain carbonic anhydrase isoforms.
Table 2: Carbonic Anhydrase Inhibitory Activity of a Known Inhibitor and Structurally Related Compounds
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 250 | [9] |
| hCA II | 12 | [9] | |
| hCA IX | 25 | [9] | |
| hCA XII | 5.7 | [9] | |
| 3-Chlorobenzoylthioureido Phenyl Derivative | hCA I | 40.40 | [7] |
| 3-Bromobenzoylthioureido Phenyl Derivative | hCA I | Good to Moderate Activity | [7] |
| Fluorinated Phenylsulfamates | hCA IX / XII | 2.8 - 47 / 1.9 - 35 | [8] |
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
This protocol is based on the indophenol method, which quantifies the ammonia produced by the enzymatic action of urease on urea.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (100 mM) in phosphate buffer (pH 7.4)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chlorine NaOCl)
-
Test compound (this compound) and known inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test compound/inhibitor solution at various concentrations, and 10 µL of urease enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 40 µL of phenol reagent and 40 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Esterase Method)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compound (this compound) and known inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 160 µL of Tris-HCl buffer, 20 µL of the test compound/inhibitor solution at various concentrations, and 10 µL of the carbonic anhydrase solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Urease inhibition pathway in H. pylori pathogenesis.
Caption: General experimental workflow for enzyme inhibition screening.
References
- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Bromo-2-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 1-(4-Bromo-2-fluorophenyl)thiourea. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, this document outlines two common and robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, based on methodologies applied to analogous thiourea derivatives and aromatic compounds. Furthermore, a detailed framework for the cross-validation of these methods is presented to ensure data integrity and comparability, a critical aspect in pharmaceutical research and development.
Comparison of Potential Analytical Methods
The selection of an analytical method is contingent on various factors including the required sensitivity, selectivity, sample matrix, and the intended application of the data. Below is a comparative summary of hypothetical performance data for HPLC and UV-Visible Spectrophotometry for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range |
| Specificity | High (Separation from impurities) | Moderate (Prone to interference) |
| Analysis Time per Sample | 5 - 15 minutes | < 1 minute |
| Instrumentation Cost | High | Low to Moderate |
| Solvent Consumption | Moderate to High | Low |
Detailed Experimental Protocols
The following protocols are proposed starting points for method development and validation for this compound. Optimization will be necessary based on experimental observations.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide high specificity and sensitivity, making it suitable for the quantification of this compound in complex matrices and for impurity profiling.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution; likely in the range of 240-280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
UV-Visible Spectrophotometry Method
This method offers a simpler and faster alternative to HPLC for the quantification of this compound, particularly in pure substance analysis or simple formulations where interfering substances are absent.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and which is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound in the chosen solvent over a range of 200-400 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the selected solvent at a concentration of 100 µg/mL. Prepare a series of working standards by diluting the stock solution to cover a linear absorbance range (typically 0.1-1.0 AU).
-
Sample Preparation: Dissolve a known weight of the sample in the solvent and dilute to a concentration that falls within the calibrated range.
-
Measurement: Measure the absorbance of the sample solutions at the λmax against a solvent blank.
Cross-Validation Workflow
Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, which is crucial when methods are changed or transferred between laboratories.[1] The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC and UV-Visible spectrophotometric methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
This guide provides a foundational framework for the analytical characterization and cross-validation of methods for this compound. Researchers should adapt and optimize these protocols based on their specific instrumentation, sample matrices, and regulatory requirements.
References
The Efficacy of 1-(4-Bromo-2-fluorophenyl)thiourea Analogs Compared to Commercially Available Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of thiourea derivatives, specifically analogs of 1-(4-Bromo-2-fluorophenyl)thiourea, against commercially available anticancer and antimicrobial drugs. Due to the limited availability of public data on this compound, this guide focuses on structurally similar fluorinated and halogenated thiourea derivatives and compares their reported biological activities with established commercial drugs.
Executive Summary
Thiourea derivatives are a class of organic compounds with a wide range of reported biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide presents available preclinical data for analogs of this compound and juxtaposes it with the performance of commercially successful drugs targeting similar pathways. The data suggests that certain thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines and significant inhibitory activity against microbial growth.[1][3] The primary mechanisms of action for these thiourea analogs are believed to involve the inhibition of key enzymes such as protein tyrosine kinases and DNA gyrase.[1][4]
Anticancer Efficacy: Thiourea Derivatives vs. EGFR Inhibitors
Many thiourea derivatives have been investigated for their potential as anticancer agents, with some demonstrating inhibitory activity against protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][5] EGFR is a well-established target in oncology, and its inhibition can disrupt signaling pathways that lead to tumor growth and proliferation.[6][7]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated thiourea derivatives against different cancer cell lines, compared with commercially available EGFR inhibitors.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea Derivatives (Analogs) | |||
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [8][9] |
| 1-(3-chloro-4-fluorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | SW620 (metastatic colon cancer) | 9.4 | [2][8] |
| Fluorinated pyridine derivative 4a | HepG2 (liver carcinoma) | 4.8 (µg/mL) | [1] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (liver carcinoma) | 1.74 | [5] |
| Commercially Available EGFR Inhibitors | |||
| Erlotinib (Tarceva®) | Various Cancer Cell Lines | Varies | [7][10] |
| Gefitinib (Iressa®) | Various Cancer Cell Lines | Varies | [10][11] |
| Osimertinib (Tagrisso®) | Various Cancer Cell Lines | Varies | [7][10][12] |
Note: The IC50 values for commercially available drugs vary depending on the specific cancer cell line and experimental conditions. The data for thiourea derivatives is from specific preclinical studies and should be interpreted with caution.
Experimental Protocols: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the thiourea derivatives was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][14][15][16][17]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (thiourea derivative or commercial drug) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.[13]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[14]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the simplified EGFR signaling pathway and the potential point of inhibition by EGFR inhibitors, including certain thiourea derivatives.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Antimicrobial Efficacy: Thiourea Derivatives vs. DNA Gyrase Inhibitors
Several thiourea derivatives have demonstrated promising antimicrobial activity.[1][2][3][4] One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] This class of enzymes is also the target for the widely used fluoroquinolone antibiotics.[18][19][20][21]
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated thiourea derivatives against different bacterial strains, compared with commercially available DNA gyrase inhibitors.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivatives (Analogs) | |||
| Fluorinated pyridine derivative 4a | S. pneumoniae | 1.95 - 15.63 | [1] |
| Fluorinated pyridine derivative 4a | B. subtilis | 1.95 - 15.63 | [1] |
| Fluorinated pyridine derivative 4a | P. aeruginosa | 1.95 - 15.63 | [1] |
| Fluorinated pyridine derivative 4a | E. coli | 1.95 - 15.63 | [1] |
| Thiourea Derivative TD4 | MRSA | 2 - 16 | [3] |
| Commercially Available DNA Gyrase Inhibitors | |||
| Ciprofloxacin | Various Bacteria | Varies | [19] |
| Sparfloxacin | Various Bacteria | Varies | [20][22] |
Note: The MIC values for commercially available drugs can vary significantly based on the bacterial species and resistance patterns. The data for thiourea derivatives is from specific preclinical studies.
Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial efficacy of the thiourea derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[23][24][25][26][27][28][29][30][31]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.[30]
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[24]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[26]
Mechanism Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
The diagram below illustrates the mechanism of action of DNA gyrase inhibitors, a potential target for some thiourea derivatives.
Caption: Mechanism of DNA gyrase inhibition.
Conclusion and Future Directions
The available preclinical data on analogs of this compound suggest that this class of compounds holds promise for further investigation as both anticancer and antimicrobial agents. Certain derivatives have demonstrated potent in vitro activity, in some cases comparable to or exceeding that of established drugs. However, it is crucial to emphasize that these are preliminary findings and extensive further research, including in vivo studies and toxicological profiling, is necessary to ascertain their therapeutic potential and safety. The lack of specific data for this compound highlights the need for dedicated studies on this particular compound to validate the promising results observed in its analogs. Future research should focus on elucidating the precise mechanisms of action, identifying specific molecular targets, and optimizing the structure of these thiourea derivatives to enhance their efficacy and selectivity.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. goodrx.com [goodrx.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 11. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go2.org [go2.org]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 19. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 20. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 21. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 22. Saga | 200 mg | Tablet | সাগা ২০০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. bio-protocol.org [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. woah.org [woah.org]
- 30. myadlm.org [myadlm.org]
- 31. integra-biosciences.com [integra-biosciences.com]
Halogenated Thiourea Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the biological activities of halogenated thiourea derivatives, presenting a comparative analysis of preclinical data from both laboratory and whole-organism studies.
Halogenated thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. The incorporation of halogen atoms into the thiourea scaffold significantly influences their physicochemical properties and biological efficacy. This guide provides a detailed comparison of the in vitro and in vivo studies of these derivatives, offering valuable insights for researchers in drug discovery and development.
In Vitro vs. In Vivo Studies: Bridging the Gap
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide crucial initial data on the bioactivity and mechanism of action of a compound. These assays are instrumental in screening large libraries of compounds and identifying promising candidates for further investigation.
In vivo studies, performed in living organisms such as animal models, are essential for evaluating the overall efficacy, pharmacokinetics, and safety profile of a drug candidate in a complex biological system. These studies are a critical step in the translational path from the laboratory to potential clinical applications. This guide will delve into the findings from both types of studies to provide a holistic view of the potential of halogenated thiourea derivatives.
Anticancer Activity: From Cell Lines to Animal Models
Halogenated thiourea derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. Their mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.
In Vitro Anticancer Efficacy
The anticancer potential of various halogenated thiourea derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(...)-thiourea (Compound 2) | SW620 (Colon) | 1.5 | [1] |
| 1-(3-(trifluoromethyl)phenyl)-3-(...)-thiourea (Compound 8) | SW620 (Colon) | 8.9 | [1] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [2] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [3] |
| 1-aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [3] |
| 1-aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [3] |
In Vivo Anticancer Efficacy
While in vivo data for halogenated thiourea derivatives is still emerging, some studies have shown promising results in preclinical animal models.
| Compound/Derivative | Animal Model | Cancer Type | Outcome | Reference |
| Novel Lysine-based thioureas | Murine model | Colorectal Cancer | Anticancer activity observed | [4] |
| Compound 10e | Xenograft model | Various | Better inhibition of tumor formation than Sorafenib and Regorafenib | [5] |
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Halogenated thiourea derivatives have shown considerable promise in this area.
In Vitro Antimicrobial and Antifungal Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | Various bacteria | 1.95 - 15.63 | [6] |
| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [7] |
| 4,6-dibromoindole | Candida species | 10 - 50 | [8] |
| 5-bromo-4-chloroindole | Candida species | 10 - 50 | [8] |
| Aldehydes-thiourea derivative 9 | Botrytis cinerea | 0.70 (EC50) | [9] |
| ortho-methylated derivative (SB2) | Candida auris | 0.0781 - 0.625 | [10] |
In Vivo Antimicrobial and Antifungal Efficacy
In vivo studies have provided evidence for the therapeutic potential of these compounds in treating infections.
| Compound/Derivative | Animal Model | Infection Model | Outcome | Reference |
| Aldehydes-thiourea derivative 9 | Tomato leaves | Botrytis cinerea infection | Good protective effects | [9] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which halogenated thiourea derivatives exert their biological effects is crucial for their rational design and development. Key mechanisms include enzyme inhibition and induction of apoptosis.
Enzyme Inhibition
Several studies have identified specific molecular targets for halogenated thiourea derivatives.
| Compound/Derivative | Target Enzyme | Biological Effect | Reference |
| Thiourea derivatives | α-amylase, α-glucosidase, PTP1B | Antidiabetic | [11] |
| Alkyl chain-linked thiourea derivatives | Urease | Inhibition of bacterial infections | [12] |
| Unsymmetrical thiourea derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potential for Alzheimer's disease treatment | [13] |
| Acyl thiourea derivatives | 14α-demethylase (CYP51), N-myristoyltransferase (NMT) | Antifungal | [14] |
| Benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU) | PBP2a, FabH | Antibacterial (MRSA, M. tuberculosis) | [4] |
dot
References
- 1. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(4-Bromo-2-fluorophenyl)thiourea for Specific Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological target selectivity of the compound 1-(4-Bromo-2-fluorophenyl)thiourea. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this analysis is based on structure-activity relationships (SAR) derived from studies on structurally related substituted phenylthiourea derivatives. The information herein aims to guide future research and highlight the methodologies for evaluating the selectivity of this and similar compounds.
Introduction to Phenylthiourea Derivatives
Thiourea derivatives are a class of organic compounds recognized for their wide spectrum of biological activities. The presence of a reactive thiocarbonyl group and the ability to form multiple hydrogen bonds contribute to their interaction with various biological macromolecules. Modifications on the phenyl ring, such as halogenation, have been shown to significantly influence their potency and selectivity. The subject of this guide, this compound, possesses a bromine and a fluorine atom on the phenyl ring, suggesting a potential for specific biological interactions.
Comparative Biological Activities of Substituted Phenylthioureas
While specific data for this compound is unavailable, studies on analogous compounds provide insights into its potential therapeutic applications and off-target effects.
Anticancer Activity
Substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, certain halogenated phenylthiourea analogs have shown high cytotoxicity against human colon and prostate cancer cells, with some derivatives exhibiting greater potency and selectivity than the standard chemotherapeutic agent cisplatin[1]. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is often associated with enhanced anticancer activity.
Table 1: Cytotoxicity of Representative Phenylthiourea Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3,4-dichloro-phenylthiourea analog | SW620 (Colon) | 1.5 - 8.9 | Favorable vs. normal cells | [1] |
| 4-(Trifluoromethyl)phenylthiourea | PC3 (Prostate) | 6.9 | 1.3 - 6.0 | [1] |
| Halogenated phenylthioureas | K-562 (Leukemia) | ≤ 10 | Favorable vs. normal cells | [1] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) is the ratio of the IC50 for normal cells to that for cancer cells, with higher values indicating greater selectivity.
Antimicrobial Activity
Thiourea derivatives are known to possess antibacterial and antifungal properties. The specific substitution pattern on the phenyl ring can influence the spectrum of activity. For example, certain novel fluorinated thiourea derivatives carrying sulfonamide moieties have shown potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting selective action against Gram-positive strains[2]. The introduction of trifluoromethyl groups has also been shown to promote bacterial inhibitory action in some thiourea compounds[3].
Table 2: Antimicrobial Activity of Representative Thiourea Derivatives
| Compound/Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Fluorinated pyridine thiourea derivative (4a) | B. subtilis (Gram-positive) | 1.95 - 15.63 | [2] |
| Fluorinated pyridine thiourea derivative (4a) | P. aeruginosa (Gram-negative) | 1.95 - 15.63 | [2] |
| Thiadiazole thiourea derivative (4c) | Gram-positive bacteria | Selective activity | [2] |
| Trifluoromethyl-substituted thiourea (2a) | Klebsiella pneumoniae | Not specified | [3] |
Antiviral Activity
Acylthiourea derivatives have been evaluated for broad-spectrum antiviral activity. Some compounds have displayed submicromolar activity against a range of viruses, including vaccinia virus, La Crosse virus, influenza virus, Tacaribe virus, and dengue virus[4]. This suggests that this compound could be a candidate for antiviral screening.
Enzyme Inhibition
Various thiourea derivatives have been identified as inhibitors of specific enzymes. For instance, certain analogs have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase[5]. Fluorophenyl thiourea derivatives have been investigated for their potential in managing diabetes through the inhibition of α-amylase and α-glycosidase[6].
Experimental Protocols for Selectivity Assessment
To definitively determine the selectivity of this compound, a series of standardized experimental protocols should be employed.
Kinase Inhibitor Profiling
Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercially available kinase panel that represents a significant portion of the human kinome[7][8][9].
-
Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. This can be done using various detection methods, such as radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. b. Include appropriate controls (no compound, no enzyme). c. Incubate the reaction mixture for a predetermined time at a specific temperature. d. Stop the reaction and measure the kinase activity using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value for each inhibited kinase. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 values across the entire kinase panel.
Receptor Binding Assays
Objective: To determine the affinity of the compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound and Radioligand Preparation: Prepare the test compound as described above. A specific radiolabeled ligand for each target receptor is required.
-
Membrane Preparation: Use cell membranes expressing the target receptor.
-
Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor[10].
-
Procedure: a. In a multi-well plate, incubate the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations. b. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand). c. After incubation, separate the bound from the free radioligand (e.g., by filtration). d. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) for each target.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.
Methodology:
-
Microbial Strains: Select a diverse panel of Gram-positive and Gram-negative bacteria and fungal species.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable broth medium.
-
Assay Principle: The broth microdilution method is commonly used to determine the MIC.
-
Procedure: a. Inoculate each well of a microtiter plate containing the serially diluted compound with a standardized suspension of the microbial strain. b. Include positive (no compound) and negative (no inoculum) growth controls. c. Incubate the plates under appropriate conditions (temperature, time). d. Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
To further illustrate the context of this analysis, the following diagrams are provided.
Caption: A simplified diagram of a potential apoptosis pathway induced by thiourea derivatives.
Caption: A general experimental workflow for assessing the selectivity of a test compound.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Phenylthioureas
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylthioureas are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these molecules can be approached through various routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for a particular substituted phenylthiourea is often dictated by factors such as the availability of starting materials, desired yield, reaction time, and scalability. The following tables summarize the quantitative data for the most prevalent synthetic methods, providing a clear comparison of their performance.
Table 1: Synthesis from Anilines and Ammonium Thiocyanate
This method involves the reaction of a substituted aniline with ammonium thiocyanate, typically in the presence of an acid. It is a straightforward approach, but yields can be variable depending on the electronic nature of the substituents on the aniline ring.
| Substituent on Aniline | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |
| H | 4 hours | 86.3%[1] | 15 minutes | 86.3%[1] |
| 3-Methoxy | 1.5 hours | 36.75%[2] | Not Reported | Not Reported |
| 4-Bromo | Not Reported | Low[2] | Not Reported | Not Reported |
| 4-Methyl | Not Reported | Low[2] | Not Reported | Not Reported |
| 2,5-Dichloro | Not Reported | Low[2] | Not Reported | Not Reported |
| 4-Chloro | Not Reported | 4-42%[3] | Not Reported | Not Reported |
Table 2: Synthesis from Aryl Isothiocyanates and Amines
The reaction between an aryl isothiocyanate and an amine is a highly efficient and clean method for producing a wide array of N,N'-disubstituted thioureas. This method generally proceeds under mild conditions with high yields.
| Amine | Aryl Isothiocyanate | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |
| o-toluidine | 1-naphthyl isothiocyanate | 6 hours | 31%[4] | 5 minutes | 82%[4] |
| m-toluidine | 1-naphthyl isothiocyanate | 6 hours | 75%[4] | 5 minutes | 89%[4] |
| p-toluidine | 1-naphthyl isothiocyanate | 6 hours | 82%[4] | 5 minutes | 89%[4] |
Table 3: Synthesis from Aryl Amines and Carbon Disulfide
This one-pot synthesis involves the reaction of an aryl amine with carbon disulfide in the presence of a base or other promoters. The efficiency of this method can be significantly influenced by the choice of solvent and reagents.
| Amine | Promoter/Solvent | Reaction Time | Yield |
| 2-Naphthylamine | Diethylamine/DMSO | 1 hour | 95%[5] |
| Aniline (electron-withdrawing substituents) | Diethylamine/DMSO | - | Lower yields, side products[5] |
| 3-Aminopyridine | Diethylamine/DMSO | 12 hours | 78%[5] |
Table 4: One-Pot Synthesis from Acyl/Aroyl Chlorides, Ammonium Thiocyanate, and Amines
This method proceeds via the in-situ generation of an acyl isothiocyanate, which then reacts with an amine. The use of a phase-transfer catalyst can significantly improve the yield.
| Amine | Acyl Chloride | Catalyst | Reaction Time | Yield |
| 2-Aminobenzothiazole | 2-((4-methoxyphenoxy)methyl)benzoyl chloride | None | 45 minutes | 41%[6] |
| 2-Aminobenzothiazole | 2-((4-methoxyphenoxy)methyl)benzoyl chloride | TBAB | 45 minutes | 76%[6] |
| Aniline | Benzoyl chloride | None | Not specified | 76% (recrystallized)[7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.
Method 1: Synthesis of Phenylthiourea from Aniline and Ammonium Thiocyanate (Conventional Heating)
Materials:
-
Aniline (0.1 mole)
-
Concentrated Hydrochloric Acid (9 ml)
-
Ammonium Thiocyanate (0.1 mole)
-
Water
Procedure:
-
In a round-bottom flask, combine 0.1 mole of aniline, 9 ml of concentrated HCl, and 25 ml of water.
-
Heat the solution at 60-70 °C for 1 hour.[1]
-
Cool the mixture for approximately 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux the resulting solution for 4 hours.[1]
-
Add 20 ml of water to the solution while continuously stirring to induce crystallization.
-
Filter the formed crystals and dry to obtain the final product.[1]
Method 2: Microwave-Assisted Synthesis of 1-(Naphthalene-1-yl)-3-(o-tolyl)thiourea
Materials:
-
o-toluidine
-
1-naphthyl isothiocyanate
-
Ethanol
Procedure:
-
In a microwave-safe vessel, dissolve o-toluidine and an equimolar amount of 1-naphthyl isothiocyanate in a minimal amount of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 5 minutes.[4]
-
After cooling, the product will precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize from ethanol to obtain the pure product.
Method 3: One-Pot Synthesis of N,N'-diethyl-N'-(naphthalen-2-yl)thiourea from 2-Naphthylamine and Carbon Disulfide
Materials:
-
2-Naphthylamine (0.2 mmol)
-
Carbon Disulfide (0.24 mmol)
-
Diethylamine (0.24 mmol)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
Procedure:
-
In a 5 mL glass tube, combine 2-naphthylamine, carbon disulfide, and diethylamine in DMSO.[5]
-
Stir the mixture at 70 °C for 1 hour.[5]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the product.
Method 4: One-Pot Synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide with Phase-Transfer Catalyst
Materials:
-
Ammonium thiocyanate (0.01 mol)
-
2-((4-methoxyphenoxy)methyl)benzoyl chloride (0.01 mol)
-
Tetra-n-butylammonium bromide (TBAB) (3% solution in anhydrous acetone)
-
2-Aminobenzothiazole (0.01 mol)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, suspend ammonium thiocyanate in anhydrous acetone.
-
Add a catalytic amount of TBAB solution.
-
Add a solution of 2-((4-methoxyphenoxy)methyl)benzoyl chloride in anhydrous acetone dropwise and reflux for 30 minutes.[6]
-
Cool the mixture to room temperature.
-
Add a solution of 2-aminobenzothiazole in acetone and heat the mixture for 45 minutes.[6]
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.
Visualizing the Synthetic Landscape
The following diagrams illustrate the general workflows and logical relationships between the described synthetic methodologies.
References
- 1. ijcrt.org [ijcrt.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpba.info [ijpba.info]
- 4. ukm.my [ukm.my]
- 5. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 1-(4-Bromo-2-fluorophenyl)thiourea: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 1-(4-Bromo-2-fluorophenyl)thiourea, a compound requiring careful handling due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these protocols to maintain a safe laboratory environment and comply with regulatory standards.
Based on data from safety data sheets (SDS) of structurally similar compounds, this compound should be treated as a toxic and environmentally hazardous substance.[1][2][3] Disposal must be carried out in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Hazard Profile and Waste Classification
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. | [1][3][6] |
| Carcinogenicity | Suspected of causing cancer. | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | [2][7] |
Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic waste .[8] This classification is critical for proper waste segregation and subsequent disposal, as halogenated compounds require specific treatment methods, such as high-temperature incineration.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate personal protective equipment is worn. This includes:
-
Gloves: Nitrile rubber gloves are recommended.[10]
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[10]
-
Respiratory Protection: If there is a risk of dust formation, a respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Collect waste this compound in a dedicated, compatible container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[11]
-
Halogenated Waste Stream: This waste must be collected in a container specifically designated for halogenated organic solids .[8] Do not mix with non-halogenated waste, acids, bases, or other incompatible materials.[12]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, must also be disposed of in the same hazardous waste container.[13] For non-disposable items, a triple-rinse procedure should be followed, with the rinsate collected as hazardous waste.[13][14]
Labeling the Waste Container
Proper labeling is a critical regulatory requirement.[15] The waste container must be clearly labeled with:
-
The words "Hazardous Waste ".[15]
-
The full chemical name: "This compound ".
-
A clear indication of the hazards (e.g., "Toxic", "Environmental Hazard").[15]
-
The date when waste was first added to the container.
Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[11][15]
-
Location: The SAA should be under the direct control of laboratory personnel.[4]
-
Container Management: Keep the waste container tightly closed except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[4]
-
Accumulation Limits: Do not exceed the storage limits for hazardous waste in your SAA as defined by regulations (e.g., typically no more than 55 gallons of hazardous waste).[14][15]
Arranging for Professional Disposal
Disposal of this compound must be handled by a licensed professional waste disposal service.[10]
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory's SAA.
-
Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] This is particularly important for halogenated compounds to ensure complete destruction and to manage harmful byproducts.[9]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7][14] This is to prevent environmental contamination.[7][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. redox.com [redox.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. hillbrothers.com [hillbrothers.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemos.de [chemos.de]
- 8. bucknell.edu [bucknell.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 14. vumc.org [vumc.org]
- 15. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling 1-(4-Bromo-2-fluorophenyl)thiourea
Disclaimer: This document provides essential safety and logistical information for handling 1-(4-Bromo-2-fluorophenyl)thiourea in a laboratory setting. It is intended for use by trained researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the following guidance is based on the known hazards of structurally similar compounds, including thiourea, 1-(4-Bromophenyl)thiourea, and N-(4-Fluorophenyl)thiourea.[1][2][3] It is imperative to handle this compound with extreme caution, assuming it may possess similar or greater hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be toxic if swallowed, a skin and eye irritant, and potentially a carcinogen and reproductive toxin.[1][4][5][6] Therefore, stringent adherence to PPE protocols is mandatory to prevent any route of exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles with side shields meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] | Ensure a proper fit. Do not wear contact lenses when handling this chemical.[9] |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile rubber (minimum 0.11 mm thickness) or butyl rubber.[10][11] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[10] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P95 or P100) is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[7][9][10] | Ensure proper fit-testing and training before using a respirator.[10] |
| Protective Clothing | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or a full chemical-protective suit should be worn.[10] | Contaminated clothing should be removed immediately and laundered by a professional service aware of the hazards.[12] Do not take contaminated clothing home.[12] |
Diagram 1: PPE selection based on laboratory task.
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling this compound from receipt to disposal.
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks in a well-ventilated area.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][12]
-
Labeling and Security: The storage area should be clearly labeled with appropriate hazard warnings. Store in a locked cabinet or a restricted-access room to prevent unauthorized access.[10][13] Keep the container tightly closed when not in use.[7][10]
-
Controlled Area: All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10]
-
Minimize Dust: Handle the solid material carefully to avoid the formation of dust.[9][10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory or areas where this chemical is handled.[10][13] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
-
Work Quantity: Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[10]
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][9] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7][13] Rinse the mouth with water.[13] Seek immediate medical attention.[1][7] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[9] Collect the material into a labeled, sealed container for hazardous waste disposal.[9][12] |
| Major Spill | Evacuate the laboratory and alert others. Contact your institution's emergency response team immediately.[9] |
| Fire | Use a dry chemical, CO2, water spray, or alcohol-resistant foam extinguisher.[12] Poisonous gases, including nitrogen oxides and sulfur oxides, may be produced in a fire.[12] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[4][10][13]
Diagram 2: Step-by-step hazardous waste disposal process.
References
- 1. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. redox.com [redox.com]
- 7. anchemsales.com [anchemsales.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. redox.com [redox.com]
- 12. nj.gov [nj.gov]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
